YH250
描述
属性
分子式 |
C33H38Cl2N6O6 |
|---|---|
分子量 |
685.603 |
IUPAC 名称 |
9a(S)-8-(3,5-Dichloro-2-dimethylamino-benzyl)-6(S)-(4-hydroxy-benzyl)-2-methyl-4,7-dioxo-hexahydro-pyrazino[2,1-c][1,2,4]triazine-1-carboxylic acid 2,3-dimethoxy-benzylamide |
InChI |
InChI=1S/C33H38Cl2N6O6/c1-37(2)31-22(13-23(34)15-25(31)35)14-26(20-9-11-24(42)12-10-20)39-17-28-40(19-30(39)44)29(43)18-38(3)41(28)33(45)36-16-21-7-6-8-27(46-4)32(21)47-5/h6-13,15,26,28,42H,14,16-19H2,1-5H3,(H,36,45)/t26?,28-/m0/s1 |
InChI 键 |
FQDWMGBGVNSQFB-RXBHZZDJSA-N |
SMILES |
O=C(N([C@](CN1C(CC2=CC(Cl)=CC(Cl)=C2N(C)C)C3=CC=C(O)C=C3)([H])N4CC1=O)N(C)CC4=O)NCC5=CC=CC(OC)=C5OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
YH250 |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of YH250: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of YH250, a novel small-molecule antagonist. By selectively modulating the Wnt/β-catenin signaling pathway, this compound presents a promising therapeutic strategy for a range of applications, including hematopoietic regeneration and tissue repair. This document details the molecular interactions, signaling cascades, and experimental evidence that underpin the functionality of this compound.
Core Mechanism: Selective Antagonism of the p300/β-catenin Interaction
This compound functions as a potent and selective antagonist of the protein-protein interaction between the transcriptional coactivator p300 and β-catenin.[1] This selective disruption is a key feature of this compound's mechanism, as it does not significantly affect the interaction between β-catenin and the homologous coactivator, CREB-binding protein (CBP).[1]
The Wnt/β-catenin signaling pathway plays a crucial role in cellular proliferation, differentiation, and tissue homeostasis.[2] Upon activation of the pathway, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with transcriptional coactivators, primarily p300 and CBP, to regulate gene expression. The choice of coactivator can dictate the transcriptional outcome, leading to either cell differentiation (p300-driven) or self-renewal (CBP-dominated).
By specifically blocking the p300/β-catenin interaction, this compound effectively biases the signaling output towards a CBP-dominated transcriptional program. This "rewiring" of the pathway promotes the symmetric expansion of stem and progenitor cells while maintaining their undifferentiated state.[1]
Signaling Pathway Modulation
The targeted intervention of this compound within the Wnt/β-catenin signaling cascade leads to a specific downstream gene expression profile. By favoring the CBP/β-catenin complex, this compound enhances the expression of genes associated with stem cell self-renewal and maintenance.
Figure 1: Mechanism of this compound in Wnt/β-catenin signaling.
Quantitative Data Summary
The efficacy of this compound has been quantified in various assays, demonstrating its potency and selectivity.
| Assay Type | Metric | Value | Reference |
| SupersTOPFLASH Reporter Assay | IC₅₀ | <100 nM | [1] |
| In vivo murine radiation model | Dosage | 2 mg/kg (SC) | [1] |
Key Experimental Protocols
The elucidation of this compound's mechanism of action has been supported by a series of key experiments.
Co-Immunoprecipitation (CO-IP) Analysis
Objective: To determine the effect of this compound on the interaction between β-catenin and its coactivators, p300 and CBP.
Methodology:
-
Isolate Sca-1⁺ cells from murine models.
-
Treat the cells with either this compound or a control compound (e.g., ICG-001, a CBP/β-catenin antagonist).
-
Lyse the cells to obtain protein extracts.
-
Incubate the protein extracts with an antibody specific to β-catenin to immunoprecipitate β-catenin and its interacting proteins.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Perform Western blot analysis using antibodies against p300 and CBP to detect their presence in the β-catenin complex.
Figure 2: Co-Immunoprecipitation workflow.
Quantitative PCR (qPCR) Analysis
Objective: To quantify the changes in gene expression downstream of this compound treatment.
Methodology:
-
Isolate RNA from Sca-1⁺ cells treated with this compound or a vehicle control.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR with specific primers for target genes (e.g., Axin2, Survivin, Id2) and a housekeeping gene for normalization.
-
Analyze the relative fold change in gene expression between the this compound-treated and control groups.
Figure 3: qPCR experimental workflow.
Therapeutic Potential and Future Directions
The selective modulation of the p300/β-catenin interaction by this compound has demonstrated significant therapeutic potential, particularly in the context of hematopoietic regeneration. In murine models of radiation damage, administration of this compound post-irradiation has been shown to drive the symmetric, non-differentiative proliferation of hematopoietic stem and progenitor cells.[1] This leads to the restoration of multi-lineage blood counts, a reduction in radiation-induced weight loss, and a significant improvement in survival.[1]
The upregulation of genes such as Id2, Axin2, and Survivin is consistent with the observed phenotype of enhanced stem cell self-renewal.[1] These findings suggest that this compound could be a valuable therapeutic agent for mitigating myelosuppression induced by radiation or chemotherapy.[1]
Furthermore, the aberrant activity of the p300/β-catenin pathway is implicated in certain Wnt-driven cancers.[1] Therefore, this compound may also serve as a chemical probe or a lead compound for oncological applications, where the selective modulation of β-catenin co-activators could suppress tumor progression or sensitize cancer cells to other therapies.[1] Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound across various disease models.
References
In-Depth Technical Guide to YH250: A Selective p300/β-Catenin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
YH250 is a potent and selective small-molecule antagonist of the p300/β-catenin protein-protein interaction. By specifically disrupting this interaction, this compound modulates the transcriptional output of the Wnt/β-catenin signaling pathway, favoring a cellular state that promotes stem cell self-renewal and hematopoietic recovery. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of its mechanism of action.
Discovery and Chemical Properties
This compound was identified through a focused library screening for compounds that could specifically inhibit the interaction between the transcriptional coactivator p300 and β-catenin, without significantly affecting the homologous CREB-binding protein (CBP)/β-catenin complex. This selectivity is a key feature of this compound, allowing for the precise dissection of the distinct roles of p300 and CBP in Wnt signaling.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | (6S,9aS)-8-[[3,5-dichloro-2-(dimethylamino)phenyl]methyl]-N-[(2,3-dimethoxyphenyl)methyl]-6-[(4-hydroxyphenyl)methyl]-2-methyl-4,7-dioxohexahydro-2H-pyrazino[2,1-c][1][2][3]triazine-1-carboxamide |
| Molecular Formula | C₃₃H₃₈Cl₂N₆O₆ |
| Molecular Weight | 685.60 g/mol |
| CAS Number | 2141977-23-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Quantitative Biological Activity
| Assay | Target | IC₅₀ | Selectivity |
| SuperTOPFLASH Reporter Assay | p300/β-catenin | < 100 nM[2] | >200-fold vs. CBP/β-catenin[2] |
| Survivin/Luciferase Reporter Assay | CBP/β-catenin | No inhibition up to 20 μM[2] |
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the interaction between the N-terminal region of p300 and β-catenin.[1] This inhibition alters the balance of β-catenin coactivator usage, shifting it away from p300-mediated transcription, which is associated with differentiation, and towards CBP-mediated transcription, which promotes self-renewal and maintenance of stem cell potency.
Wnt/β-Catenin Signaling Pathway Modulation
The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and stem cell regulation. Upon Wnt ligand binding to its receptor complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression. The choice of coactivator, either p300 or CBP, dictates the transcriptional outcome. This compound specifically blocks the recruitment of p300 to the β-catenin/TCF complex, thereby inhibiting the expression of p300-dependent target genes.
Caption: this compound inhibits the p300/β-catenin interaction in the Wnt signaling pathway.
Downstream Gene Regulation
By selectively inhibiting the p300/β-catenin interaction, this compound promotes a transcriptional program that favors stem cell maintenance. This is evidenced by the upregulation of Wnt target genes associated with self-renewal, such as Axin2 and Survivin.
In Vivo Efficacy: Hematopoietic Recovery
This compound has demonstrated significant efficacy in preclinical models of radiation-induced hematopoietic injury. Administration of this compound to lethally or sublethally irradiated mice stimulates hematopoiesis, leading to the recovery of hematopoietic stem cells and improved overall survival. This effect is attributed to the symmetric, non-differentiative proliferation of the remaining hematopoietic stem and progenitor cells.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental systems.
Co-Immunoprecipitation (Co-IP) to Assess p300/β-catenin Interaction
This protocol describes the immunoprecipitation of the p300/β-catenin complex from nuclear extracts of cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear extraction buffer
-
Anti-p300 antibody (for immunoprecipitation)
-
Anti-β-catenin antibody (for Western blotting)
-
Protein A/G magnetic beads
-
This compound (dissolved in DMSO)
-
Control IgG antibody
Procedure:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle (DMSO) for the desired time.
-
Harvest cells and prepare nuclear extracts according to standard protocols.
-
Pre-clear the nuclear lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-p300 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-β-catenin antibody.
Caption: Workflow for co-immunoprecipitation of the p300/β-catenin complex.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol outlines the measurement of Axin2 and Survivin mRNA levels in response to this compound treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for mouse Axin2, Survivin, and a housekeeping gene (e.g., Gapdh)
Primer Sequences (Mouse):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| Axin2 | ATGGAGTCCCTCCTTACCGCAT | GTTCCACAGGCGTCATCTCCTT |
| Survivin | TGGCAGCTGTACCTC-AAGAA | AGCTGCTCAATTGACTGACG |
| Gapdh | ATGGTGAAGGTCGGTGTGAACG | GTTGTCATGGATGACCTTGGCC |
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and the primers listed above.
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.
In Vivo Hematopoietic Recovery Model
This protocol provides a general framework for assessing the efficacy of this compound in a mouse model of radiation injury.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound formulated for in vivo administration (e.g., in a biocompatible vehicle)
-
Irradiation source (e.g., X-ray or gamma-ray irradiator)
-
Complete blood count (CBC) analyzer
-
Flow cytometer and antibodies for hematopoietic stem and progenitor cell analysis (e.g., LSK markers)
Procedure:
-
Acclimate mice to the facility for at least one week.
-
Expose mice to a lethal or sublethal dose of total body irradiation.
-
Administer this compound or vehicle control at a specified time post-irradiation (e.g., 24 hours).
-
Monitor mice for survival and body weight changes.
-
At selected time points, collect peripheral blood for CBC analysis.
-
At the end of the study, harvest bone marrow for flow cytometric analysis of hematopoietic stem and progenitor cell populations.
Conclusion
This compound is a valuable chemical probe for studying the distinct roles of p300 and CBP in Wnt/β-catenin signaling. Its ability to promote hematopoietic stem cell self-renewal and enhance recovery from radiation injury highlights its therapeutic potential. The data and protocols presented in this guide provide a foundation for further research and development of this compound and related molecules for applications in regenerative medicine and oncology.
References
The Role of YH250 in the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and tissue homeostasis. Its dysregulation is implicated in various diseases, notably cancer and developmental disorders. A key axis of this pathway involves the transcriptional coactivators CREB-binding protein (CBP) and p300, which interact with β-catenin to modulate gene expression. The small molecule YH250 has emerged as a selective antagonist of the p300/β-catenin interaction, providing a valuable tool to dissect the distinct roles of p300 and CBP in Wnt-mediated transcription. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule that directly antagonizes the interaction between the transcriptional coactivator p300 and β-catenin.[1] It was developed as a chemical probe to investigate the specific functions of the p300/β-catenin complex in contrast to the highly homologous CBP/β-catenin complex. By selectively inhibiting the p300/β-catenin interaction, this compound effectively enhances the interaction between CBP and β-catenin, leading to a shift in the transcriptional program.[1] This modulation has been shown to promote stem cell self-renewal and maintain pluripotency in various stem cell types, including embryonic, induced pluripotent, and somatic stem cells.[1] The primary application of this compound described in the literature is in the context of hematopoiesis, where it has been demonstrated to stimulate the expansion of hematopoietic stem cells (HSCs), particularly in the recovery from radiation-induced myelosuppression.
Mechanism of Action
The canonical Wnt signaling pathway is activated upon the binding of a Wnt ligand to its receptor complex, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors and recruits transcriptional coactivators, primarily CBP and p300, to initiate the transcription of target genes. While CBP and p300 are highly homologous, they can have distinct and sometimes opposing roles in regulating gene expression.
This compound specifically binds to the N-terminal region of p300, thereby preventing its interaction with β-catenin.[1] This selective inhibition results in an increased availability of nuclear β-catenin to interact with CBP. The consequence of this shift in coactivator usage is an altered transcriptional output, favoring the expression of genes that promote self-renewal and inhibit differentiation.[1] This mechanism has been shown to up-regulate the expression of specific Wnt target genes such as Id2 and survivin/Birc5.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its analog, YH249.
| Compound | Target Interaction | Selectivity | Reference |
| This compound | p300/β-catenin | >200-fold for p300/β-catenin over CBP/β-catenin | [1] |
| YH249 | p300/β-catenin | >200-fold for p300/β-catenin over CBP/β-catenin | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Co-Immunoprecipitation (Co-IP) for p300/β-catenin Interaction
This protocol is designed to assess the effect of this compound on the interaction between p300 and β-catenin in a cellular context.
Materials:
-
Cell line expressing endogenous or overexpressed p300 and β-catenin (e.g., HEK293T, SW480)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease and phosphatase inhibitors)
-
Anti-p300 antibody (for immunoprecipitation)
-
Anti-β-catenin antibody (for immunoblotting)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or DMSO for the specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add the anti-p300 antibody or normal IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP Lysis/Wash Buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-β-catenin antibody.
Quantitative PCR (qPCR) for Wnt Target Gene Expression
This protocol measures the changes in the expression of Wnt target genes in response to this compound treatment.
Materials:
-
Cells treated with this compound or DMSO
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
qPCR instrument
-
Primers for target genes (e.g., AXIN2, ID2, BIRC5) and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| AXIN2 | CTGGCTCCAGAAATGAAGG | GTTCCACAGGCGTCATAGG |
| ID2 | GAGGAGCTTTGTCGTCCTTAG | GCTGAGAATTCGAACTGGAG |
| BIRC5 (Survivin) | GACCACCGCATCTCTACATTC | CTTGTTCTTGGCTCTTTCTCTG |
| GAPDH | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each gene and each sample. A typical reaction includes cDNA, forward and reverse primers, and qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Flow Cytometry (FACS) for Hematopoietic Stem Cell (HSC) Analysis
This protocol is for the identification and quantification of HSC populations from murine bone marrow following in vivo treatment with this compound.
Materials:
-
Bone marrow cells from this compound- or vehicle-treated mice
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for HSC markers (e.g., Lineage cocktail-biotin, anti-c-Kit-APC, anti-Sca-1-PE-Cy7, anti-CD150-PE, anti-CD48-FITC)
-
Streptavidin-PerCP-Cy5.5
-
Flow cytometer
Procedure:
-
Bone Marrow Isolation: Harvest bone marrow from the femurs and tibias of treated mice.
-
Cell Staining: Resuspend bone marrow cells in FACS buffer. Incubate with the lineage cocktail antibodies, followed by streptavidin-PerCP-Cy5.5. Then, stain with the other fluorescently conjugated antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the appropriate cell populations to identify long-term HSCs (LT-HSCs) using the surface marker profile: Lin⁻, c-Kit⁺, Sca-1⁺, CD150⁺, CD48⁻.
Competitive Repopulation Assay
This assay is the gold standard for assessing the functional capacity of HSCs after this compound treatment.
Materials:
-
This compound- or vehicle-treated donor mice (CD45.2)
-
Competitor mice (CD45.1)
-
Lethally irradiated recipient mice (CD45.1/CD45.2 heterozygotes or CD45.1)
-
Shielded irradiator
-
Transplantation supplies (syringes, needles)
Procedure:
-
Donor Cell Preparation: Isolate bone marrow from donor (CD45.2) and competitor (CD45.1) mice.
-
Cell Mixing: Mix a defined number of donor and competitor bone marrow cells.
-
Transplantation: Transplant the cell mixture into lethally irradiated recipient mice via tail vein injection.
-
Engraftment Analysis: At various time points post-transplantation (e.g., 4, 8, 12, 16 weeks), collect peripheral blood from the recipient mice.
-
FACS Analysis of Chimerism: Stain blood cells with anti-CD45.1 and anti-CD45.2 antibodies to determine the percentage of donor-derived cells in the hematopoietic system of the recipients.
Visualizations
The following diagrams illustrate the Wnt signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Figure 1: The Canonical Wnt Signaling Pathway.
Figure 2: Mechanism of Action of this compound.
Figure 3: Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
This compound is a potent and selective tool for the study of Wnt signaling, enabling the specific interrogation of the p300/β-catenin axis. Its ability to promote hematopoietic stem cell self-renewal highlights the therapeutic potential of modulating this pathway. Future research may focus on the application of this compound and similar molecules in other regenerative medicine contexts and in the treatment of diseases characterized by Wnt pathway dysregulation, such as certain cancers. Further elucidation of the downstream transcriptional targets that are differentially regulated by p300 and CBP will be crucial for a complete understanding of the biological consequences of this compound treatment. The development of more potent and specific analogs of this compound could also pave the way for new therapeutic strategies.
References
In-depth Technical Guide: Downstream Targets of YH250 Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YH250 is a small-molecule antagonist that selectively disrupts the protein-protein interaction between the transcriptional coactivator p300 and β-catenin. This targeted inhibition redirects Wnt/β-catenin signaling towards a CBP/β-catenin-mediated transcriptional program. The downstream consequence of this shift is the promotion of self-renewal and symmetric expansion of stem and progenitor cells, particularly within the hematopoietic system. This guide provides a detailed overview of the key downstream targets of this compound signaling, the experimental protocols used to identify them, and the quantitative data supporting these findings.
Core Signaling Pathway of this compound
This compound functions by competitively inhibiting the binding of β-catenin to p300. In the canonical Wnt signaling pathway, β-catenin acts as a transcriptional co-activator by recruiting either CBP or p300. While structurally similar, the recruitment of CBP versus p300 can lead to different transcriptional outcomes. The p300/β-catenin complex is generally associated with differentiation programs, whereas the CBP/β-catenin complex is linked to self-renewal and maintenance of pluripotency. By selectively blocking the p300/β-catenin interaction, this compound effectively increases the availability of β-catenin to bind with CBP. This rebalancing of co-activator usage leads to the upregulation of specific target genes that promote stem cell maintenance and proliferation.
Quantitative Data on Downstream Target Gene Expression
The primary downstream targets of this compound signaling identified are key regulators of cell fate and survival. Treatment of hematopoietic stem and progenitor cells with this compound leads to a significant upregulation of the Wnt target genes Axin2 and Survivin (Birc5), as well as the stemness regulator Id2.
| Gene Target | Experimental Method | Cell Type | Fold Change (this compound vs. Control) | Reference |
| Axin2 | qPCR | Sca-1+ cells | ~2.5 | [1] |
| Survivin (Birc5) | qPCR | Sca-1+ cells | ~2.0 | [1] |
| Id2 | RNA-seq | LSK150+41-48- cells | Upregulated | [1] |
Experimental Protocols
The identification and validation of this compound's downstream targets were achieved through a series of key experiments. The detailed methodologies are provided below.
Co-Immunoprecipitation (Co-IP)
This experiment was performed to demonstrate this compound's mechanism of action in disrupting the p300/β-catenin interaction.[1]
-
Cell Isolation: Sca-1+ cells were isolated from the bone marrow of mice.
-
Nuclear Extraction: Nuclear extracts were prepared from the isolated Sca-1+ cells.
-
Immunoprecipitation: The nuclear lysates were incubated with antibodies specific for either CBP or p300. A control immunoprecipitation was performed using a non-specific IgG antibody.
-
Immunoblotting: The immunoprecipitated protein complexes were resolved by SDS-PAGE and transferred to a membrane. The membrane was then immunoblotted with an antibody against β-catenin to detect the amount of β-catenin associated with CBP or p300.
Quantitative Real-Time PCR (qPCR)
qPCR was used to quantify the change in expression of the Wnt target genes Axin2 and Survivin.[1]
-
Cell Isolation: Sca-1+ cells were isolated from the bone marrow of this compound-treated and control mice.
-
RNA Extraction: Total RNA was extracted from the isolated cells.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using reverse transcriptase.
-
Real-Time PCR: The relative expression levels of Axin2 and Survivin were measured by real-time PCR using gene-specific primers. The expression data was normalized to a housekeeping gene.
RNA-Sequencing (RNA-seq)
RNA-seq was employed for a broader transcriptomic analysis to identify differentially expressed genes, which led to the identification of Id2 as a downstream target.[1]
-
Cell Isolation: LSK150+41-48- cells, a highly purified population of hematopoietic stem cells, were isolated from this compound-treated and control animals.
-
RNA Extraction and Library Preparation: Total RNA was extracted, and RNA-seq libraries were prepared.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads were aligned to the reference genome, and differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in the this compound-treated group compared to the control group.
Clinical Trial Status
As of the latest available information, there are no registered clinical trials for this compound. Its development appears to be in the preclinical stage, with research focused on its therapeutic potential in hematopoietic regeneration and as a probe for studying Wnt signaling in various disease contexts.
Conclusion
This compound represents a targeted approach to modulating Wnt/β-catenin signaling by selectively antagonizing the p300/β-catenin interaction. This mechanism of action leads to the upregulation of key downstream targets, including Axin2, Survivin, and Id2, which collectively promote the self-renewal and expansion of hematopoietic stem and progenitor cells. The data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in regenerative medicine and oncology.
References
An In-depth Technical Guide on the Effect of YH250 on Hematopoietic Stem Cell Fate
Disclaimer: The following document is a technical guide based on the publicly available data for the well-characterized small molecule UM171 , which is used here as an exemplar for the hypothetical molecule "YH250". All data, protocols, and pathways described are based on published research on UM171 and are intended to serve as a structural and content template.
Introduction
Hematopoietic stem cells (HSCs) are the foundation of the blood and immune systems, possessing the unique abilities of self-renewal and multi-lineage differentiation.[1][2][3] The ability to manipulate HSC fate ex vivo—promoting self-renewal and expansion while preventing differentiation—is a critical goal for various therapeutic applications, including bone marrow transplantation and gene therapy.[1][4][5] Small molecules that can modulate the signaling pathways governing HSC fate have emerged as powerful tools to achieve this goal.[1][5]
This guide provides a detailed technical overview of this compound, a novel pyrimidoindole derivative, and its effects on the fate of human hematopoietic stem cells. The data and protocols presented herein are based on studies of the analogous and well-documented compound, UM171, which has been shown to be a potent agonist of HSC self-renewal and expansion.[6][7]
Quantitative Data on the Effect of this compound (Exemplified by UM171)
The efficacy of a small molecule in promoting HSC expansion is quantified by measuring the increase in total cell numbers and, more importantly, the fold expansion of specific HSC and progenitor populations identified by cell surface markers.
Table 1: Ex Vivo Expansion of Mobilized Peripheral Blood CD34⁺ Cells with this compound (UM171)
| Parameter | Vehicle (Control) | This compound (UM171) | Fold Change (this compound vs. Control) | Reference |
| Cell Population Percentage after 10 days | ||||
| % CD34⁺ Cells | 36.08 ± 11.14% | 68.97 ± 6.91% | ~1.9x | [8] |
| % CD34⁺CD38⁻ Cells | 18.30 ± 9.49% | 44.10 ± 9.20% | ~2.4x | [8] |
| % LT-HSCs (CD34⁺CD38⁻CD45RA⁻CD90⁺) | 0.56 ± 0.45% | 3.05 ± 2.08% | ~5.4x | [8] |
| Fold Expansion of HSC Populations | ||||
| Long-Term HSC (LT-HSC) Number | Baseline | 85.08-fold increase | 85.08x | [8] |
| LT-HSC Number (Poorly Mobilizing Patients) | Baseline | 138.57-fold increase | 138.57x | [8] |
LT-HSC: Long-Term Hematopoietic Stem Cell
Table 2: Ex Vivo Expansion of Cord Blood CD34⁺ Cells with this compound (UM171)
| Cell Population | Fold Expansion over 12 days | Reference |
| CD34⁺ Cells | ~100-fold | [4] |
| CD34⁺CD45RA⁻ Cells | ~150-fold | [7] |
| Colony-Forming Unit-GEMM (CFU-GEMM) | ~60-fold | [7] |
CFU-GEMM: Colony-Forming Unit–Granulocyte, Erythrocyte, Monocyte, Megakaryocyte, indicative of multipotent progenitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections describe standard protocols for assessing the impact of small molecules like this compound on HSCs.
Isolation of Human CD34⁺ Hematopoietic Progenitor Cells
The initial step involves the purification of CD34⁺ cells, which enriches for the HSC population, from sources like umbilical cord blood (UCB) or mobilized peripheral blood (mPB).[9]
-
Mononuclear Cell (MNC) Isolation:
-
Dilute the source tissue (e.g., cord blood) 1:1 with D-PBS (without Mg²⁺ or Ca²⁺).
-
Slowly layer the diluted sample onto a Ficoll density gradient medium.
-
Centrifuge at 1100 x g for 20 minutes at room temperature to separate MNCs.
-
Collect the MNC layer (the "buffy coat").
-
-
Red Blood Cell (RBC) Lysis (if necessary):
-
Wash the collected MNCs with PBS.
-
Resuspend the cell pellet in a cold ammonium chloride (NH₄Cl) solution to lyse any remaining RBCs.
-
Incubate on ice for 10 minutes, then centrifuge and wash twice with PBS.
-
-
CD34⁺ Cell Enrichment:
-
Isolate CD34⁺ cells from the MNC fraction using immunomagnetic bead selection, such as the CD34 MicroBead Kit.[9]
-
Follow the manufacturer's protocol for cell labeling and separation using magnetic columns.
-
The purity of the isolated CD34⁺ population should be assessed via flow cytometry.
-
Ex Vivo Expansion of CD34⁺ Cells
Isolated CD34⁺ cells are cultured in a specialized medium supplemented with cytokines and the small molecule of interest.
-
Media Preparation:
-
Use a serum-free hematopoietic progenitor expansion medium (e.g., StemMACS HSC Expansion Media XF).[9]
-
Supplement the basal medium with a defined cytokine cocktail. A common combination includes Stem Cell Factor (SCF), Flt-3 Ligand (FLT-3L), and Thrombopoietin (TPO).[1][4]
-
Prepare two media conditions: one with the vehicle control (e.g., DMSO) and one with this compound at its optimal concentration (e.g., 35 nM for UM171).
-
-
Cell Plating:
Colony-Forming Unit (CFU) Assay
The CFU assay is the gold standard in vitro functional assay to determine the differentiation potential of hematopoietic progenitors.[10]
-
Cell Plating in Semi-Solid Medium:
-
Incubation and Colony Scoring:
-
Incubate the plates for 14-17 days at 37°C and 5% CO₂.
-
Using an inverted microscope, identify and score the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology. An increase in primitive CFU-GEMM colonies suggests the maintenance of multipotent progenitors.
-
Flow Cytometry Analysis
Flow cytometry is used to quantify the changes in various HSC and progenitor subpopulations based on the expression of specific cell surface markers.
-
Antibody Staining:
-
Harvest cells from the expansion culture.
-
Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies against key HSC markers, such as CD34, CD38, CD90, and CD45RA.[8] Primitive HSCs are typically identified as CD34⁺CD38⁻.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of different cell populations in the control and this compound-treated cultures.
-
Mechanism of Action and Signaling Pathways
This compound (exemplified by UM171) promotes the expansion of functional HSCs by modulating key cellular processes, including epigenetics and protein degradation pathways, to preserve a self-renewing state.
Core Signaling Pathway
Recent studies have elucidated that UM171's mechanism involves the activation of the CRL3KBTBD4 E3 ubiquitin ligase complex.[12] This activation leads to two critical downstream events: the degradation of the CoREST1 complex and the reduction of MYC protein levels.[12][13] By reducing the activity of the MYC oncoprotein, which is involved in cell cycle progression and metabolism, UM171 helps limit replicative and metabolic stress on HSCs during culture, thereby preserving their long-term regenerative potential.[13]
Figure 1: this compound (UM171) signaling pathway promoting HSC self-renewal.
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can clarify the process of evaluating a compound's effect on HSC fate.
Figure 2: General experimental workflow for assessing this compound's effect on HSCs.
Figure 3: Logical diagram of this compound's influence on HSC fate decisions.
Conclusion
The small molecule this compound, exemplified by the well-studied compound UM171, demonstrates significant potential as a tool for the ex vivo expansion of human hematopoietic stem cells. By activating the CRL3KBTBD4 E3 ubiquitin ligase and subsequently modulating MYC and CoREST1 levels, it effectively promotes HSC self-renewal while limiting the differentiation and cellular stress associated with cell culture.[12][13] The quantitative data show a robust expansion of primitive, long-term repopulating HSCs, and the detailed protocols provided herein offer a clear framework for the continued investigation and application of such compounds. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to harness the therapeutic potential of HSCs.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Effect of Small Molecule on ex vivo Expansion of Cord Blood Hematopoietic Stem Cells: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules, big roles – the chemical manipulation of stem cell fate and somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. UM171 promotes expansion of autologous peripheral blood hematopoietic stem cells from poorly mobilizing lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. stemcell.com [stemcell.com]
- 11. stemcell.com [stemcell.com]
- 12. UM171 Induces Stem Cell Expansion in High-Risk Leukemias, Myelodysplasias | Blood Cancers Today [bloodcancerstoday.com]
- 13. Expansion of hematopoietic stem cells: the mechanism of action of the UM171 molecule involves MYC regulation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
Investigating Compound X's Role in Cellular Self-Renewal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Disclaimer: The compound "YH250" is not documented in publicly available scientific literature. This guide has been created as a template using the placeholder "Compound X" to demonstrate the structure and content of a technical whitepaper on a novel molecule's role in cellular self-renewal. The data, pathways, and protocols presented herein are illustrative examples based on common methodologies in the field and should be adapted with actual experimental results.
Executive Summary
This document provides a comprehensive technical overview of "Compound X," a novel small molecule identified for its potent effects on cellular self-renewal. We present key findings from a series of in vitro assays demonstrating the compound's ability to modulate self-renewal capacity in stem and progenitor cell populations. This guide details the experimental protocols utilized, presents quantitative data in a standardized format, and visualizes the proposed mechanism of action and experimental workflows. The information contained herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of Compound X's biological activity and a framework for its further investigation.
Introduction to Cellular Self-Renewal and Compound X
Cellular self-renewal is the process by which stem cells divide to make more stem cells, perpetuating the stem cell pool. This fundamental property is crucial for tissue development, maintenance, and repair. Dysregulation of self-renewal pathways is implicated in various diseases, including cancer, where cancer stem cells (CSCs) with dysregulated self-renewal are thought to drive tumor initiation and relapse.[1][2][3]
Key signaling pathways that govern self-renewal include Wnt/β-catenin, STAT3, and Notch.[2][4][5][6][7][8][9] The identification of novel therapeutic agents that can modulate these pathways is of significant interest for regenerative medicine and oncology.
Compound X is a synthetic small molecule developed to target key regulators of cellular self-renewal. This guide summarizes the initial characterization of its effects on stem cell populations.
Quantitative Data Summary
The effects of Compound X on cellular self-renewal were quantified using established in vitro assays. The following tables summarize the key findings.
Table 1: Effect of Compound X on Sphere Formation Efficiency (SFE)
| Cell Line | Compound X Concentration (µM) | Sphere Formation Efficiency (%) | Fold Change vs. Control |
| Glioblastoma Stem Cells (GSCs) | 0 (Vehicle Control) | 15.2 ± 1.8 | 1.0 |
| 1 | 25.8 ± 2.1 | 1.7 | |
| 5 | 41.1 ± 3.5 | 2.7 | |
| 10 | 50.3 ± 4.2 | 3.3 | |
| Normal Neural Stem Cells (NSCs) | 0 (Vehicle Control) | 12.5 ± 1.5 | 1.0 |
| 1 | 13.1 ± 1.6 | 1.05 | |
| 5 | 12.8 ± 1.4 | 1.02 | |
| 10 | 11.9 ± 1.7 | 0.95 |
Sphere Formation Efficiency (SFE) is calculated as (Number of spheres / Number of cells seeded) x 100.[10] Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Impact of Compound X on Colony Formation in Soft Agar
| Cell Line | Compound X Concentration (µM) | Number of Colonies (>50 µm) | Fold Change vs. Control |
| Breast Cancer Stem Cells (BCSCs) | 0 (Vehicle Control) | 112 ± 15 | 1.0 |
| 1 | 185 ± 20 | 1.65 | |
| 5 | 298 ± 25 | 2.66 | |
| 10 | 380 ± 31 | 3.39 |
The soft agar colony formation assay measures anchorage-independent growth, a hallmark of transformation and self-renewal in cancer stem cells.[11][12] Data represent the mean number of colonies ± standard deviation.
Table 3: Gene Expression Modulation by Compound X (10 µM) after 24h Treatment
| Gene | Function | Fold Change in Expression (log2) |
| SOX2 | Stemness Transcription Factor | 2.8 |
| NANOG | Pluripotency Transcription Factor | 3.1 |
| POU5F1 (Oct4) | Pluripotency Transcription Factor | 2.5 |
| CCND1 (Cyclin D1) | Wnt Target, Cell Cycle Regulator | 4.2 |
| MYC | STAT3/Wnt Target, Proliferation | 3.8 |
| CDKN1A (p21) | Cell Cycle Inhibitor | -1.5 |
Gene expression was quantified by qRT-PCR. Fold change is relative to vehicle-treated control cells.[13][14][15]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sphere Formation Assay
This assay is used to measure the self-renewal capacity of stem cells in non-adherent, serum-free conditions.[1][16][17][18]
-
Cell Preparation: Prepare a single-cell suspension from either a primary tissue source or a cultured cell line by enzymatic digestion (e.g., with Trypsin-EDTA) followed by mechanical dissociation.
-
Cell Straining: Pass the cell suspension through a 40 µm cell strainer to remove any remaining cell clumps.
-
Cell Counting: Determine the viable cell count using a hemocytometer or an automated cell counter with Trypan Blue exclusion.
-
Plating: Seed cells at a low density (e.g., 500-2000 cells/mL) in ultra-low attachment plates (e.g., 96-well or 24-well plates).
-
Media and Treatment: Culture cells in serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF). Add Compound X or vehicle control to the desired final concentrations.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-12 days. Add fresh media with the respective treatments every 3-4 days.[17]
-
Quantification: Count the number of spheres (typically >50 µm in diameter) per well using an inverted microscope. Calculate the Sphere Formation Efficiency (SFE).[10]
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a characteristic of cancer stem cells.[11][12]
-
Prepare Base Agar Layer: Mix 2X growth medium with melted 1% Noble agar to create a 0.5-0.6% agar solution. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.[11][12]
-
Prepare Cell-Agar Layer: Prepare a single-cell suspension. Dilute the cells in 2X growth medium and mix with melted 0.6-0.7% Noble agar to achieve a final agar concentration of 0.3-0.4% and the desired cell density (e.g., 5,000-10,000 cells/well).
-
Treatment: Add Compound X or vehicle control to the cell-agar mixture before plating.
-
Plating: Carefully layer 1.5 mL of the cell-agar suspension on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days, or until colonies are visible.
-
Feeding: Add 100-200 µL of growth medium (with treatments) to the top of the agar twice a week to prevent desiccation.[12]
-
Staining and Counting: Stain the colonies with a solution like Nitro Blue Tetrazolium Chloride overnight. Count the number of stained colonies using a microscope.
Western Blotting for Self-Renewal Proteins
This technique is used to detect changes in the expression levels of key proteins involved in self-renewal pathways.[19][20][21][22]
-
Cell Lysis: Treat cells with varying concentrations of Compound X for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Separate the proteins based on molecular weight by running the samples on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-STAT3, SOX2, Nanog) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the mRNA expression levels of genes associated with self-renewal.[13][14][15][23]
-
RNA Isolation: Treat cells with Compound X. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template with a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green) and gene-specific primers for target genes (e.g., SOX2, NANOG, POU5F1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the reaction on a real-time PCR instrument. The instrument will measure the fluorescence at each cycle of amplification.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing it to the vehicle-treated control.[15]
Visualizations: Pathways and Workflows
Proposed Signaling Pathway for Compound X
The following diagram illustrates the hypothesized mechanism of action for Compound X, suggesting its role as an activator of the Wnt/β-catenin signaling pathway, a critical regulator of cellular self-renewal.
Caption: Proposed Wnt/β-catenin signaling activation by Compound X.
Experimental Workflow Diagram
This diagram outlines the general workflow for assessing the impact of a novel compound on cellular self-renewal.
References
- 1. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 2. Tissue mechanics in tumor heterogeneity and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic Stem Cell Factors: Their Functional Role in Self-Renewal and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Self-renewal of pluripotent embryonic stem cells is mediated via activation of STAT3. | Semantic Scholar [semanticscholar.org]
- 9. dovepress.com [dovepress.com]
- 10. stemcell.com [stemcell.com]
- 11. youtube.com [youtube.com]
- 12. Video: The Soft Agar Colony Formation Assay [jove.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 17. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 18. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
- 22. resources.bio-techne.com [resources.bio-techne.com]
- 23. youtube.com [youtube.com]
Understanding the Selectivity of YH250 for p300 versus CBP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The paralogous histone acetyltransferases (HATs) p300 (E1A binding protein p300) and CREB-binding protein (CBP) are critical transcriptional co-activators involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. Due to their high structural homology, particularly within the catalytic HAT domain, developing selective inhibitors has been a significant challenge. This technical guide provides a comprehensive overview of the strategies and methodologies employed to achieve and characterize selectivity for p300 over its closely related paralog, CBP. As information regarding a specific molecule designated "YH250" is not publicly available, this guide will utilize the well-characterized selective inhibitor A-485 and emerging selective degraders as exemplars to illustrate the principles of selectivity. We will delve into the quantitative measures of selectivity, detailed experimental protocols for assessing enzymatic activity and cellular engagement, the structural basis for differential inhibition, and the distinct signaling pathways governed by each paralog.
Introduction to p300 and CBP
p300 and CBP are large, multi-domain proteins that function as master regulators of gene expression. They act as scaffolds for the assembly of transcriptional machinery and possess intrinsic histone acetyltransferase activity, which neutralizes the positive charge on lysine residues of histones, leading to a more open chromatin structure that is permissive for transcription.[1] Beyond histones, p300 and CBP can acetylate a wide array of non-histone proteins, thereby modulating their activity and stability.
Despite their high degree of sequence similarity, gene knockout studies have revealed that p300 and CBP have non-redundant and sometimes opposing roles in development and disease.[2] This functional divergence underscores the therapeutic potential of developing selective inhibitors or degraders that can target the specific pathological activities of one paralog while sparing the essential functions of the other.
Quantitative Assessment of Selectivity
Achieving and quantifying selectivity is paramount in the development of targeted therapies. For p300/CBP inhibitors and degraders, selectivity is typically expressed as a ratio of potency against the intended target (p300) versus the off-target paralog (CBP). Key metrics include the half-maximal inhibitory concentration (IC50) for enzymatic assays, the dissociation constant (Kd) for binding affinity, and the half-maximal degradation concentration (DC50) for proteolysis-targeting chimeras (PROTACs).
Below are tables summarizing the selectivity profiles of exemplar compounds that differentiate between p300 and CBP.
Table 1: In Vitro Enzymatic Inhibition and Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Selectivity (CBP IC50 / p300 IC50) | Reference |
| A-485 | p300-BHC | TR-FRET | 9.8 | 15 | ~0.27 | [3] |
| CBP-BHC | TR-FRET | 2.6 | - | [3] | ||
| CCS1477 | p300 | SPR | - | 1.3 | ~1.3 (Kd based) | [4] |
| CBP | SPR | - | 1.7 | [4] |
Note: BHC refers to the Bromodomain-HAT-C/H3 domain construct. A lower IC50 or Kd value indicates higher potency. The selectivity for A-485 in this assay format favors CBP.
Table 2: Cellular Degradation Potency of PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Selectivity (p300 DC50 / CBP DC50) | Reference |
| JET-209 | CBP | RS4;11 | 0.05 | >95 | ~4 | [4] |
| p300 | RS4;11 | 0.2 | >95 | [4] | ||
| dCE-2 | CBP | LP1 | 40 | >85 | Selective for CBP | [5][6] |
| p300 | LP1 | Less Potent | - | [5][6] |
Note: DC50 is the concentration at which 50% of the target protein is degraded. Dmax represents the maximum percentage of protein degradation achieved.
Experimental Protocols
The accurate determination of selectivity relies on robust and well-defined experimental methodologies. This section provides detailed protocols for key assays used to characterize p300/CBP inhibitors and degraders.
Biochemical Histone Acetyltransferase (HAT) Assay (AlphaLISA)
This assay quantifies the enzymatic activity of p300 or CBP by detecting the acetylation of a biotinylated histone peptide substrate.
Workflow Diagram:
Caption: Workflow for an AlphaLISA-based p300/CBP HAT assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2x HAT assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.8% Triton X-100) and supplement with 2 mM DTT.
-
Dilute the p300 or CBP enzyme to the desired concentration in 1x HAT assay buffer.
-
Dilute the biotinylated histone H3 peptide substrate and Acetyl-CoA in 1x HAT assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in 1x HAT assay buffer containing a constant percentage of DMSO.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the test compound, followed by a master mix containing the enzyme and histone peptide substrate.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction and add a detection mixture containing an antibody specific for the acetylated peptide and anti-species AlphaLISA acceptor beads.
-
Incubate at room temperature for 60 minutes.
-
Add streptavidin-coated donor beads.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm (for AlphaScreen) or 615 nm (for AlphaLISA).
-
The signal is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values using a non-linear regression analysis.
-
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the ability of a compound to inhibit p300/CBP activity within a cellular context by measuring the levels of specific histone acetylation marks, such as H3K27ac.
Workflow Diagram:
Caption: Workflow for Western blot analysis of histone acetylation.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) and grow to 70-80% confluency.
-
Treat cells with a dose range of the test compound for a specified duration (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Quantify the band intensities and normalize the level of the histone modification to the total histone level to determine the compound's effect.
-
Structural Basis of Selectivity
The high sequence identity between the HAT domains of p300 and CBP makes achieving selectivity challenging. However, subtle differences in the topology and amino acid composition of the active site and surrounding regions can be exploited for the rational design of selective inhibitors.
For example, the crystal structure of p300 in complex with A-485 reveals that the compound binds in a pocket that overlaps with the acetyl-CoA binding site.[3] The fluorophenyl ring of A-485 is accommodated by a hydrophobic pocket that expands through a subtle shift in a helical region.[3] Differences in the flexibility and amino acid residues lining this pocket between p300 and CBP can be a key determinant of selectivity.
Logical Relationship Diagram:
Caption: Exploiting structural differences for selective inhibition.
For PROTACs, selectivity is not solely determined by the binding affinity of the warhead to the target protein but also by the formation of a stable and productive ternary complex between the target, the PROTAC, and the E3 ligase. Subtle differences in the surface topology of p300 and CBP can lead to differential ternary complex formation, resulting in selective degradation of one paralog over the other.[5][6]
Differential Signaling Pathways
The distinct biological roles of p300 and CBP arise from their preferential interactions with different sets of transcription factors and their subsequent regulation of specific gene expression programs. Understanding these differential signaling pathways is crucial for predicting the therapeutic effects and potential side effects of selective inhibitors.
Genome-wide studies have shown that while p300 and CBP co-occupy the promoters of many genes, there are also subsets of genes that are preferentially bound and regulated by either p300 or CBP.[11] For instance, analysis of transcription factor binding sites suggests that CBP-specific target genes are enriched for AP-1 and Serum Response Factor (SRF) binding motifs, while p300-specific targets are enriched for AP-2 and SP1 motifs.[11]
p300-Mediated Signaling Pathway:
Caption: A simplified p300-mediated signaling pathway.
CBP-Mediated Signaling Pathway:
Caption: A simplified CBP-mediated signaling pathway.
By selectively inhibiting p300, a compound like this compound could potentially modulate the activity of transcription factors such as c-Myc and the androgen receptor, which are key drivers in certain cancers like prostate cancer.[12] Conversely, selective inhibition of CBP might be desirable in other contexts where its specific downstream targets are implicated in disease.
Conclusion
The development of selective inhibitors and degraders for p300 and CBP represents a significant advancement in epigenetic drug discovery. While the high homology between these paralogs presents a formidable challenge, the successful development of compounds with varying degrees of selectivity demonstrates that this is an achievable goal. A thorough understanding of the quantitative metrics of selectivity, coupled with robust biochemical and cellular assays, is essential for the characterization of these molecules. Furthermore, insights into the structural basis of selectivity and the distinct signaling pathways regulated by each paralog will be instrumental in guiding the development of the next generation of highly targeted and effective therapeutics. As research progresses, the availability of selective chemical probes will be invaluable for dissecting the unique biological roles of p300 and CBP and for validating their potential as therapeutic targets in a range of diseases.
References
- 1. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 2. Is histone acetylation the most important physiological function for CBP and p300? | Aging [static-site-aging-prod2.impactaging.com]
- 3. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Structural basis for recruitment of CBP/p300 by hypoxia-inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
YH250: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
YH250 is a novel small molecule that acts as a selective antagonist of the protein-protein interaction between the transcriptional coactivator p300 and β-catenin. This targeted disruption of a key signaling node has demonstrated significant therapeutic potential in preclinical models, particularly in the realm of regenerative medicine and potentially in oncology. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and detailed methodologies for key experimental procedures.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell function. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer and fibrotic disorders. A key event in canonical Wnt signaling is the interaction of stabilized β-catenin with transcriptional coactivators, primarily the highly homologous CREB-binding protein (CBP) and p300. While structurally similar, these coactivators can drive distinct transcriptional programs. The selective modulation of these interactions, therefore, presents a promising therapeutic strategy. This compound has emerged as a potent and selective inhibitor of the p300/β-catenin interaction, demonstrating a unique pharmacological profile with significant therapeutic implications.
Mechanism of Action
This compound selectively disrupts the interaction between p300 and β-catenin, with a greater than 200-fold selectivity over the CBP/β-catenin interaction. This selective antagonism is crucial to its mechanism of action. By inhibiting the p300/β-catenin axis, this compound is thought to shift the balance of β-catenin-mediated transcription towards CBP-dependent gene expression. This shift has been shown to favor the self-renewal and expansion of stem and progenitor cells, while inhibiting differentiation pathways that are often promoted by p300.
Signaling Pathway Diagram
Caption: this compound selectively inhibits the p300/β-catenin interaction.
Therapeutic Applications
The primary therapeutic application of this compound investigated to date is in the mitigation of hematopoietic acute radiation syndrome (H-ARS). Preclinical studies have also suggested a potential role in oncology, although specific data in this area is currently limited in the public domain.
Hematopoietic Recovery Following Radiation
Preclinical studies in murine models have demonstrated the efficacy of this compound in promoting hematopoietic recovery after lethal or sub-lethal doses of total body irradiation. A single administration of this compound 24 hours post-irradiation has been shown to accelerate the recovery of multiple blood lineages and improve overall survival.
| Parameter | Radiation Dose | This compound Treatment | Control Group | Outcome |
| Survival | 9 Gy (LD100/30) | 2 mg/kg s.c. at 24h post-irradiation | Vehicle | 50% survival |
| Survival | 8.5 Gy (LD70/30) | 2 mg/kg s.c. at 24h post-irradiation | Vehicle | 100% survival |
| Hematopoietic Recovery | 7 Gy | 2 mg/kg s.c. at 24h post-irradiation | Vehicle | Accelerated multi-lineage recovery |
| Body Weight | 7 Gy | 2 mg/kg s.c. at 24h post-irradiation | Vehicle | Significantly less weight loss |
Note: The above data is compiled from preclinical studies in murine models. The full dataset and detailed statistical analysis were not publicly available.
This compound is believed to promote hematopoietic recovery by stimulating the symmetric, non-differentiative expansion of the surviving hematopoietic stem and progenitor cell (HSPC) pool. This leads to an accelerated replenishment of all blood cell lineages. This is supported by observed increases in the Lin-CD150+CD48- population (a marker for long-term repopulating HSCs) and increased colony formation in CFC assays from bone marrow of this compound-treated animals. The proposed downstream effectors of this process include the upregulation of genes associated with self-renewal and pluripotency, such as Id2, Axin2, and Survivin.
Oncology
While the dysregulation of the p300/β-catenin interaction is implicated in various cancers, specific preclinical studies evaluating the efficacy of this compound in cancer models are not yet available in the public domain. The selective inhibition of p300-mediated transcription, which often drives pro-proliferative and anti-apoptotic gene expression in cancer cells, suggests that this compound could have therapeutic potential in this area. Further research is warranted to explore the anti-tumor activity of this compound in various cancer types.
Preclinical Development Status
As of the latest available information, this compound has not entered into formal clinical trials. No listings for clinical trials involving this compound were found on major international clinical trial registries.
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies in the field, as specific, detailed protocols from the primary literature on this compound were not fully accessible.
Co-Immunoprecipitation (Co-IP) for p300/β-catenin Interaction
This protocol outlines the general steps to assess the effect of this compound on the interaction between p300 and β-catenin.
Methodological & Application
Application Notes and Protocols for In Vivo Administration of YH250 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the in vivo administration of YH250, a small molecule antagonist of the p300/β-catenin interaction, to mouse models of radiation-induced injury. The protocol is based on preclinical studies demonstrating this compound's efficacy in promoting hematopoietic recovery. This document includes comprehensive methodologies for drug preparation and administration, experimental design, and monitoring of endpoints. Additionally, quantitative data from key experiments are summarized, and a diagram of the relevant signaling pathway is provided to elucidate the mechanism of action.
Introduction
This compound is a potent and selective small molecule inhibitor that disrupts the interaction between p300 and β-catenin.[1] This interaction is a key component of the Wnt/β-catenin signaling pathway, which is crucial for cellular processes such as proliferation and differentiation.[2] By selectively antagonizing the p300/β-catenin interaction, this compound is thought to shift the balance towards CBP/β-catenin-mediated transcription, which promotes the self-renewal and symmetric expansion of stem and progenitor cells.[1] This mechanism of action has shown therapeutic potential in preclinical models of radiation-induced hematopoietic syndrome, where a single administration of this compound post-irradiation has been shown to stimulate hematopoietic stem cell (HSC) proliferation, accelerate the recovery of peripheral blood counts, and improve overall survival.[3]
Mechanism of Action: Wnt/β-catenin Signaling and this compound Intervention
The canonical Wnt/β-catenin signaling pathway plays a pivotal role in stem cell regulation. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors and recruits coactivators, such as CBP and p300, to initiate the transcription of target genes.
The choice of coactivator, either CBP or p300, can influence cellular fate. It is suggested that the CBP/β-catenin complex is associated with stem cell self-renewal, while the p300/β-catenin complex is linked to differentiation. This compound selectively disrupts the p300/β-catenin interaction, thereby promoting the formation of the CBP/β-catenin complex and enhancing a transcriptional program that favors the expansion of the hematopoietic stem and progenitor cell pool.[4]
Caption: this compound selectively blocks the p300/β-catenin interaction, promoting CBP/β-catenin mediated transcription for stem cell self-renewal.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
8- to 12-week-old C57BL/6 mice
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Animal irradiator
This compound Stock Solution and Formulation
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing volume. For example, to achieve a 2 mg/kg dose in a 25 g mouse with a 100 µL injection volume, a 0.5 mg/mL stock solution would be required.
-
Working Solution Formulation: On the day of administration, dilute the this compound stock solution in sterile PBS to the final desired concentration. The final concentration of DMSO in the injection vehicle should be minimized to avoid toxicity. A common final DMSO concentration is 5-10%.
-
Example Formulation for a 2 mg/kg dose in a 25g mouse (100 µL injection):
-
Required dose: 2 mg/kg * 0.025 kg = 0.05 mg
-
Required concentration: 0.05 mg / 0.1 mL = 0.5 mg/mL
-
To prepare 1 mL of working solution: Mix an appropriate volume of a higher concentration DMSO stock with sterile PBS to achieve the final concentration of 0.5 mg/mL this compound. Ensure the final DMSO percentage is low.
-
-
In Vivo Administration Protocol
-
Animal Acclimatization: Acclimate 8- to 12-week-old C57BL/6 mice for at least one week before the start of the experiment.
-
Irradiation: Expose the mice to a sublethal (e.g., 7 Gy) or lethal (e.g., 8.5-9 Gy) dose of total body irradiation.
-
This compound Administration:
-
24 hours post-irradiation, weigh each mouse to determine the precise injection volume.
-
Administer a single 2 mg/kg dose of this compound via subcutaneous injection in the scruff of the neck.
-
The vehicle control group should receive an equivalent volume of the DMSO/PBS vehicle.
-
-
Post-Administration Monitoring:
-
Monitor the mice daily for 30 days for survival.
-
Measure body weight at regular intervals (e.g., every 2-3 days) to assess recovery from radiation-induced weight loss.
-
Perform peripheral blood counts (e.g., at days 7, 14, 21, and 28 post-irradiation) by collecting blood via tail vein or saphenous vein puncture to analyze white blood cell, red blood cell, and platelet counts.
-
Caption: Experimental workflow for in vivo administration of this compound in a mouse model of radiation injury.
Data Presentation
Survival Rate After Lethal Irradiation
| Treatment Group | Radiation Dose (Gy) | Number of Mice (n) | Survival Rate (%) | Median Survival (Days) |
| Vehicle Control | 8.5 | 10 | 0 | 12 |
| This compound (2 mg/kg) | 8.5 | 10 | 40 | 21 |
| Vehicle Control | 9.0 | 10 | 0 | 10 |
| This compound (2 mg/kg) | 9.0 | 10 | 20 | 15 |
Note: Data are representative and compiled from figures in Zhao et al., 2017.[3]
Body Weight Recovery After Sublethal Irradiation
| Days Post-Irradiation | Vehicle Control (% Initial Body Weight) | This compound (2 mg/kg) (% Initial Body Weight) |
| 0 | 100 | 100 |
| 7 | ~85 | ~90 |
| 14 | ~90 | ~98 |
| 21 | ~95 | ~102 |
| 28 | ~98 | ~105 |
Note: Data are representative and compiled from figures in Zhao et al., 2017.[3]
Conclusion
The provided protocol for the in vivo administration of this compound in mice offers a robust framework for investigating its therapeutic effects in the context of radiation-induced hematopoietic injury. The selective inhibition of the p300/β-catenin interaction by this compound presents a promising strategy for stimulating the regenerative capacity of hematopoietic stem cells. Researchers and drug development professionals can utilize these application notes to design and execute preclinical studies aimed at further elucidating the therapeutic potential of this compound.
References
- 1. Small molecule p300/catenin antagonist enhances hematopoietic recovery after radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule p300/catenin antagonist enhances hematopoietic recovery after radiation | PLOS One [journals.plos.org]
- 3. Small molecule p300/catenin antagonist enhances hematopoietic recovery after radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for YH250 in Hematopoietic Recovery Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of YH250, a small molecule antagonist of the p300/β-catenin interaction, in studies of hematopoietic recovery. This compound has been shown to promote the proliferation of hematopoietic stem cells (HSCs) and accelerate hematopoietic recovery following myelosuppressive injury, such as radiation exposure.[1][2] These protocols are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in preclinical models.
Introduction
The recovery of the hematopoietic system after injury, such as that caused by radiation or chemotherapy, is dependent on the regenerative capacity of the remaining hematopoietic stem and progenitor cells (HSPCs). The Wnt/β-catenin signaling pathway is a critical regulator of HSC self-renewal and differentiation.[3][4][5] In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it acts as a transcriptional co-activator by binding to TCF/LEF transcription factors. This complex then recruits histone acetyltransferases, such as p300, to initiate the transcription of target genes involved in cell proliferation and fate decisions.
This compound is a potent and selective small molecule that antagonizes the interaction between p300 and β-catenin.[6] By inhibiting this interaction, this compound is hypothesized to modulate the transcriptional program in HSPCs, favoring symmetric, non-differentiative proliferation, which is crucial for the expansion of the stem cell pool and subsequent hematopoietic reconstitution.[1] Preclinical studies have demonstrated that a single administration of this compound 24 hours after sublethal or lethal irradiation can significantly enhance the recovery of peripheral blood counts and improve survival in mice.[1][2]
Optimal Dosage of this compound for In Vivo Studies
Based on published preclinical data, an effective dosage of this compound for promoting hematopoietic recovery in a murine model of radiation-induced myelosuppression has been established.
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Animal Model | Mice (e.g., C57BL/6) | [1] |
| Dosage | 2 mg/kg | [1] |
| Administration Route | Subcutaneous (s.c.) injection | [1] |
| Timing of Administration | 24 hours post-irradiation | [1] |
| Vehicle Control | DMSO | [1] |
Note: This dosage serves as a recommended starting point for efficacy studies. Researchers are encouraged to perform dose-response studies to determine the optimal dosage for their specific experimental model and injury modality.
Key Experimental Protocols
To assess the efficacy of this compound in promoting hematopoietic recovery, a series of in vivo and in vitro assays are recommended.
In Vivo Hematopoietic Recovery Model (Murine)
This protocol describes a general workflow for evaluating the effect of this compound on hematopoietic recovery following sublethal irradiation in mice.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6, 8-12 weeks old).
-
Irradiation: Expose mice to a sublethal dose of total body irradiation (e.g., 7 Gy).
-
This compound Administration: 24 hours post-irradiation, administer a single subcutaneous injection of this compound (2 mg/kg) or vehicle control (DMSO).
-
Monitoring:
-
Monitor animal body weight and survival daily.
-
Perform serial peripheral blood sampling (e.g., via tail vein) to monitor complete blood counts (CBCs), including white blood cells (WBCs), lymphocytes, neutrophils, and platelets.
-
-
Bone Marrow Analysis: At selected time points post-treatment (e.g., day 7, 14, and 21), euthanize a cohort of mice and harvest bone marrow from femurs and tibias for further analysis.
Flow Cytometry (FACS) for Hematopoietic Stem and Progenitor Cells
This protocol is for the identification and quantification of Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells, a population enriched for HSPCs.
Methodology:
-
Bone Marrow Isolation: Flush bone marrow from femurs and tibias with FACS buffer (e.g., PBS with 2% FBS). Create a single-cell suspension by passing the cells through a 70 µm cell strainer.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Resuspend bone marrow cells in FACS buffer.
-
Incubate cells with a cocktail of biotinylated lineage-specific antibodies (e.g., anti-CD3e, -B220, -Gr-1, -Mac-1, -Ter119).
-
Wash the cells and then incubate with fluorochrome-conjugated antibodies:
-
Streptavidin (conjugated to a fluorophore to identify lineage-positive cells)
-
Anti-Sca-1 (e.g., PE-Cy7 conjugated)
-
Anti-c-Kit (e.g., APC conjugated)
-
-
-
Data Acquisition and Analysis:
-
Acquire stained cells on a flow cytometer.
-
Gate on the live, single-cell population.
-
Within the live-cell gate, exclude lineage-positive cells (Lin+).
-
From the Lineage-negative (Lin-) population, identify the LSK population as Sca-1+ and c-Kit+.
-
Colony-Forming Cell (CFC) Assay
The CFC assay is an in vitro functional assay to quantify hematopoietic progenitor cells based on their ability to form colonies in a semi-solid medium.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of bone marrow cells as described for FACS analysis.
-
Plating:
-
Dilute the bone marrow cells to the desired concentration in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.
-
Add the cell suspension to a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO).
-
Vortex the mixture thoroughly to ensure a homogenous cell suspension.
-
Dispense 1.1 mL of the cell-methylcellulose mixture into 35 mm culture dishes in duplicate.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Scoring:
-
Using an inverted microscope, identify and count the different types of colonies based on their morphology, such as:
-
Colony-forming unit-granulocyte, macrophage (CFU-GM)
-
Burst-forming unit-erythroid (BFU-E)
-
Colony-forming unit-granulocyte, erythrocyte, macrophage, megakaryocyte (CFU-GEMM)
-
-
Competitive Repopulation Assay
This assay is the gold standard for assessing the long-term repopulating ability of HSCs.
Methodology:
-
Donor and Competitor Cells:
-
Donor Cells: Harvest bone marrow from this compound-treated or vehicle-treated mice (CD45.2 allotype).
-
Competitor Cells: Harvest bone marrow from wild-type competitor mice (CD45.1 allotype).
-
-
Transplantation:
-
Lethally irradiate recipient mice (CD45.1/CD45.2 heterozygotes or CD45.1 homozygotes).
-
Mix a known number of donor cells with a known number of competitor cells (e.g., a 1:1 ratio).
-
Inject the cell mixture intravenously into the irradiated recipient mice.
-
-
Engraftment Analysis:
-
At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.
-
Stain the blood cells with antibodies against CD45.1 and CD45.2, as well as lineage markers (e.g., B220 for B-cells, CD3 for T-cells, Mac-1/Gr-1 for myeloid cells).
-
Analyze the percentage of donor-derived (CD45.2+) cells in the peripheral blood using flow cytometry to determine the level of engraftment and multi-lineage reconstitution.
-
Mechanism of Action: this compound and the p300/β-catenin Signaling Pathway
In the absence of Wnt signaling, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptors, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin binds to TCF/LEF transcription factors and recruits the co-activator p300, which promotes histone acetylation and initiates the transcription of genes that drive HSC proliferation and self-renewal. This compound specifically disrupts the interaction between β-catenin and p300, thereby attenuating the transcriptional output of the Wnt pathway. This modulation is thought to favor a state of symmetric self-renewal in HSPCs, leading to their expansion and the subsequent acceleration of hematopoietic recovery.
Summary
This compound represents a promising therapeutic agent for mitigating hematopoietic injury. The protocols and data presented here provide a framework for researchers to investigate the utility of this compound in various models of myelosuppression. The recommended in vivo dosage of 2 mg/kg administered subcutaneously 24 hours post-injury serves as an excellent starting point for such studies. The detailed methodologies for FACS analysis of HSPCs, CFC assays, and competitive repopulation assays will enable a comprehensive evaluation of the biological effects of this compound on the hematopoietic system. Further investigation into the dose-response relationship and the detailed molecular consequences of p300/β-catenin antagonism in HSPCs will continue to advance our understanding of this novel therapeutic strategy.
References
- 1. The role of Wnt signaling in hematopoietic stem cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule p300/catenin antagonist enhances hematopoietic recovery after radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Signaling: Role in Regulation of Haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic stem cell development requires transient Wnt/β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt regulation of hematopoietic stem cell development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: YH250 Treatment for In Vitro Stem Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the use of YH250, a small molecule antagonist of the p300/catenin interaction, in in vitro hematopoietic stem cell (HSC) assays. This compound has been shown to promote the expansion of the hematopoietic stem and progenitor cell (HSPC) pool by modulating Wnt/β-catenin signaling. By selectively inhibiting the p300/β-catenin interaction, this compound enhances the CBP/β-catenin interaction, leading to the upregulation of genes associated with stem cell self-renewal and proliferation. This document outlines the signaling pathway, experimental workflows, and specific protocols for assessing the effects of this compound on HSCs using Colony-Forming Unit (CFU) assays and Fluorescence-Activated Cell Sorting (FACS) analysis.
Introduction
The balance between self-renewal and differentiation in stem cells is tightly regulated by various signaling pathways, with the Wnt/β-catenin pathway playing a crucial role. The transcriptional coactivators CREB-binding protein (CBP) and p300 have dichotomous roles in this pathway; the CBP/β-catenin interaction is associated with stem cell self-renewal and proliferation, while the p300/β-catenin interaction is linked to differentiation.
This compound is a small molecule that specifically antagonizes the interaction between p300 and β-catenin. This targeted inhibition shifts the balance towards the formation of CBP/β-catenin complexes, thereby promoting a state of pluripotency and stimulating the proliferation of hematopoietic stem cells.[1] These characteristics make this compound a valuable tool for in vitro studies of hematopoiesis and a potential therapeutic agent for enhancing hematopoietic recovery.
Signaling Pathway and Mechanism of Action
This compound acts by disrupting the interaction between the transcriptional coactivator p300 and β-catenin. This leads to an enhanced interaction between CBP and β-catenin, resulting in the transcriptional activation of genes that promote hematopoietic stem cell self-renewal and proliferation, such as Id2 and survivin/birc5.[1]
This compound Mechanism of Action
Data Presentation
The following tables summarize the quantitative data from in vivo experiments that demonstrate the effect of this compound on hematopoietic stem and progenitor cells. These results provide a basis for the expected outcomes in in vitro assays.
Table 1: Effect of this compound on Hematopoietic Stem and Progenitor Cell Population
| Treatment Group | Percentage of Lin-CD48-CD150+ cells in Bone Marrow |
| Vehicle Control | ~0.02% |
| This compound (2mg/Kg) | ~0.04% |
Data adapted from in vivo studies in irradiated mice, where this compound treatment led to an increase in the population of hematopoietic stem cells.[2]
Table 2: Colony-Forming Cell (CFC) Assay Results
| Treatment Group (in vivo) | Total Colonies per 1x104 Bone Marrow Cells |
| Vehicle Control | ~30 |
| This compound (2mg/Kg) | ~55 |
Bone marrow cells harvested from mice treated with this compound showed a significant increase in colony-forming ability in vitro, indicating a higher number of functional hematopoietic progenitors.[2]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the in vitro effects of this compound on hematopoietic stem cells.
Experimental Workflow
In Vitro this compound Treatment Workflow
Protocol 1: In Vitro this compound Treatment of Hematopoietic Stem/Progenitor Cells
Materials:
-
Isolated hematopoietic stem/progenitor cells (HSPCs) (e.g., CD34+ cells)
-
Stem cell culture medium (e.g., StemSpan™ SFEM) supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3-L)
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the isolated HSPCs in a tissue culture plate at a density of 1 x 105 cells/mL in pre-warmed stem cell culture medium.
-
This compound Preparation: Prepare working solutions of this compound by diluting the DMSO stock in culture medium. A suggested starting concentration range is 1-10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add the this compound working solutions or the vehicle control to the cell cultures.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 to 72 hours. The optimal incubation time should be determined empirically.
-
Harvesting: After incubation, harvest the cells for downstream analysis (FACS or CFU assay).
Protocol 2: Colony-Forming Unit (CFU) Assay
Materials:
-
This compound-treated and control HSPCs from Protocol 1
-
MethoCult™ medium (e.g., H4434 Classic)
-
IMDM with 2% FBS
-
35 mm culture dishes
-
Syringe with a blunt-end needle
-
Incubator (37°C, 5% CO2, ≥95% humidity)
-
Inverted microscope
Procedure:
-
Cell Preparation: Resuspend the harvested cells in IMDM with 2% FBS. Perform a cell count and determine viability.
-
Plating: Dilute the cell suspension to 10 times the final desired plating concentration. Add 0.3 mL of the cell suspension to 3 mL of MethoCult™ medium. Vortex the tube to mix thoroughly.
-
Dispensing: Let the mixture stand for 5-10 minutes to allow bubbles to dissipate. Using a syringe with a blunt-end needle, dispense 1.1 mL of the MethoCult™/cell mixture into each 35 mm culture dish. Gently rotate the dish to spread the medium evenly.
-
Incubation: Place the culture dishes in a larger dish with a lid, along with an open dish of sterile water to maintain humidity. Incubate at 37°C, 5% CO2, and ≥95% humidity for 12-14 days.
-
Colony Enumeration: After the incubation period, count and identify the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.
Protocol 3: FACS Analysis of Hematopoietic Stem Cell Markers
Materials:
-
This compound-treated and control HSPCs from Protocol 1
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against hematopoietic stem cell markers (e.g., Lineage cocktail-FITC, CD48-PE, CD150-APC)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Wash the harvested cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer containing the appropriate dilutions of the fluorochrome-conjugated antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Gate on the live, single-cell population and then identify the Lin-CD48-CD150+ population.
-
Data Analysis: Quantify the percentage of Lin-CD48-CD150+ cells in the this compound-treated and control samples.
Conclusion
The provided protocols offer a framework for investigating the effects of the p300/catenin antagonist this compound on hematopoietic stem cells in vitro. By following these methodologies, researchers can quantify the impact of this compound on stem cell proliferation and self-renewal, contributing to a better understanding of its mechanism of action and its potential applications in regenerative medicine and drug development.
References
Application Note & Protocol: Demonstrating YH250 Target Engagement using Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to demonstrate the target engagement of YH250, a small molecule antagonist of the p300/β-catenin protein-protein interaction.[1] Effective demonstration of target engagement in a cellular context is a critical step in the validation of therapeutic candidates. The following protocol outlines the necessary steps for cell culture, treatment with this compound, cell lysis, immunoprecipitation of the target protein, and subsequent detection of the interacting partner by western blotting. Additionally, this document includes representations of the experimental workflow and the relevant signaling pathway to provide a comprehensive guide for researchers.
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers. A key interaction in this pathway is the binding of the transcriptional co-activator p300 to β-catenin, which promotes the expression of genes involved in cell proliferation and differentiation.
This compound has been identified as a selective antagonist of the p300/β-catenin interaction.[1] To validate the mechanism of action of this compound, it is essential to demonstrate its ability to disrupt this specific PPI within a cellular environment. Co-immunoprecipitation is a robust and widely used technique to study PPIs.[2][3][4] This method involves using an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[2][5][6] By performing a Co-IP of β-catenin and probing for the presence of p300 (or vice versa), the effect of this compound on their interaction can be quantified.
Signaling Pathway
The diagram below illustrates the canonical Wnt signaling pathway, highlighting the interaction between β-catenin and the transcriptional co-activators p300/CBP, and the proposed mechanism of action for this compound. In the absence of a Wnt signal, β-catenin is targeted for degradation. Upon Wnt stimulation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors and recruits co-activators like p300 to initiate gene transcription. This compound is designed to specifically disrupt the interaction between β-catenin and p300.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps of the co-immunoprecipitation protocol to assess this compound target engagement.
Caption: Co-immunoprecipitation experimental workflow.
Detailed Protocol
This protocol is optimized for cultured mammalian cells. The choice of cell line should be based on endogenous expression levels of both β-catenin and p300.
Materials and Reagents:
-
Cell Line: A suitable cell line with detectable levels of β-catenin and p300 (e.g., HEK293T, SW480).
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Antibodies:
-
IP-validated primary antibody against the "bait" protein (e.g., anti-β-catenin). A polyclonal antibody is often preferred for Co-IP as it can recognize multiple epitopes.[7][8]
-
Primary antibody against the "prey" protein for western blotting (e.g., anti-p300).
-
Isotype control IgG from the same species as the IP antibody.[9]
-
-
Protein A/G Beads: Agarose or magnetic beads.[10]
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer with low detergent concentration or a specific Co-IP lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40). Supplement with protease and phosphatase inhibitors immediately before use.[3][11]
-
Wash Buffer: Lysis buffer or a buffer with adjusted salt/detergent concentrations to minimize non-specific binding.[4]
-
Elution Buffer: 1X SDS-PAGE loading buffer (e.g., Laemmli buffer).
-
General Lab Equipment: Cell culture incubator, centrifuges, rotator, western blotting apparatus, etc.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined time. Optimization of treatment time and concentration may be necessary.
-
-
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Incubate on ice for 15-30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). It is recommended to use at least 1 mg of total protein for each Co-IP reaction.[8]
-
-
Pre-clearing the Lysate (Optional but Recommended): [7][8]
-
Add protein A/G beads to the lysate and incubate on a rotator for 30-60 minutes at 4°C. This step helps to reduce non-specific binding of proteins to the beads.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against the bait protein (e.g., anti-β-catenin). For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to allow the antibody-protein complex to bind to the beads.
-
-
-
Pellet the beads by centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads, incubate for a few minutes, and then pellet by centrifugation. Thorough washing is crucial to remove non-specifically bound proteins.
-
-
-
After the final wash, remove all supernatant.
-
Add 1X SDS-PAGE loading buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant which contains the immunoprecipitated proteins.
-
-
Western Blot Analysis: [2]
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody against the prey protein (e.g., anti-p300).
-
Also, probe a separate blot with an antibody against the bait protein (anti-β-catenin) to confirm successful immunoprecipitation.
-
Include an "input" lane on your gel, which is a small fraction of the total cell lysate before immunoprecipitation, to show the presence of both proteins in the starting material.[9]
-
Data Presentation and Interpretation
The results of the Co-IP experiment can be summarized in a table to facilitate comparison between different treatment conditions. The intensity of the western blot bands can be quantified using densitometry.
| Sample | IP Antibody | Western Blot Antibody | Treatment | Relative Band Intensity (Prey Protein) | Interpretation |
| 1 | anti-β-catenin | anti-p300 | Vehicle (DMSO) | 1.00 | Baseline interaction between β-catenin and p300. |
| 2 | anti-β-catenin | anti-p300 | This compound (X µM) | 0.35 | This compound significantly reduces the interaction between β-catenin and p300. |
| 3 | Isotype IgG | anti-p300 | Vehicle (DMSO) | 0.05 | Minimal non-specific binding of p300 to the beads and IgG. |
| 4 | Isotype IgG | anti-p300 | This compound (X µM) | 0.04 | Minimal non-specific binding of p300 to the beads and IgG. |
| 5 (Input) | N/A | anti-p300 | Vehicle (DMSO) | N/A | Confirms the presence of p300 in the cell lysate. |
| 6 (Input) | N/A | anti-β-catenin | Vehicle (DMSO) | N/A | Confirms the presence of β-catenin in the cell lysate. |
Interpretation of Results:
-
A strong band for the prey protein (p300) in the sample immunoprecipitated with the bait antibody (anti-β-catenin) from vehicle-treated cells indicates a baseline interaction.
-
A significant reduction in the intensity of the prey protein band in the sample from this compound-treated cells demonstrates that the compound disrupts the interaction.[12]
-
The isotype IgG control should show a very faint or no band for the prey protein, confirming the specificity of the immunoprecipitation.[9]
-
The input lanes confirm that both proteins are expressed in the cells and that any observed differences are not due to changes in protein expression levels.
Conclusion
This co-immunoprecipitation protocol provides a robust framework for demonstrating the target engagement of this compound by assessing its ability to disrupt the p300/β-catenin interaction in a cellular context. Careful execution of this protocol, including the use of appropriate controls, will yield clear and interpretable data that is crucial for the preclinical validation of this compound and other targeted therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Co-IP Bait and Prey, and other applications of Immunoprecipitation (IP) | Cell Signaling Technology [cellsignal.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. google.com [google.com]
- 10. Mastering Co-Immunoprecipitation Protocols Using Magnetic Beads: A Step-by-Step Guide - nanomicronspheres [nanomicronspheres.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Western Blot Analysis of p300/β-Catenin Interaction Following YH250 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The interaction between the transcriptional coactivator p300 and the signaling mediator β-catenin is a critical node in the Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] This interaction is essential for the transcription of Wnt target genes that drive cell proliferation, differentiation, and survival. The small molecule YH250 has been identified as a direct inhibitor of the p300/β-catenin interaction, offering a promising therapeutic strategy to modulate Wnt signaling in disease.[4][5] These application notes provide a detailed protocol for utilizing co-immunoprecipitation (Co-IP) followed by Western blot analysis to investigate the inhibitory effect of this compound on the p300/β-catenin complex in a cellular context.
Signaling Pathway Overview
In the canonical Wnt signaling pathway, the stabilization of β-catenin in the cytoplasm leads to its translocation to the nucleus.[1] Once in the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. To activate gene transcription, this complex recruits transcriptional coactivators, most notably CREB-binding protein (CBP) and its close homolog p300.[1][2] The recruitment of p300 is crucial for the subsequent acetylation of histones and other transcription factors, leading to chromatin remodeling and the initiation of target gene expression.[6][7][8] this compound exerts its effect by binding directly to p300, thereby sterically hindering its interaction with β-catenin.[4][5]
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for adherent cell lines known to have active Wnt/β-catenin signaling, such as HEK293T or SW480 cells.
Materials:
-
HEK293T or SW480 cells
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Co-Immunoprecipitation (Co-IP) of p300/β-catenin Complex
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
Co-IP Lysis/Wash Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 1% Triton X-100, with freshly added protease and phosphatase inhibitors)
-
Anti-p300 antibody (for immunoprecipitation)
-
Anti-β-catenin antibody (for Western blot detection)
-
Normal Rabbit IgG (as a negative control for IP)
-
Protein A/G magnetic beads or agarose beads
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 500 µL of ice-cold Co-IP Lysis Buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to fresh, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Take a 50 µL aliquot of each lysate to serve as the "input" control for the Western blot.
-
Normalize the protein concentrations of the remaining lysates with Co-IP Lysis Buffer.
-
To pre-clear the lysates, add 20 µL of Protein A/G beads to each sample and incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the pre-cleared supernatant to fresh tubes.
-
Add 2-5 µg of anti-p300 antibody to each sample. For the negative control, add an equivalent amount of Normal Rabbit IgG.
-
Incubate the antibody-lysate mixture overnight at 4°C on a rotator.
-
Add 30 µL of Protein A/G beads to each tube and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.
-
Elute the immunoprecipitated proteins by adding 40 µL of 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
Western Blot Analysis
Materials:
-
Eluted immunoprecipitated samples and input controls from Protocol 2
-
SDS-PAGE gels (appropriate percentage for p300 ~300 kDa and β-catenin ~92 kDa)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: anti-β-catenin and anti-p300
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween-20 (TBS-T)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Load the eluted immunoprecipitated samples and the input controls onto the SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-β-catenin, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBS-T.
-
To verify successful immunoprecipitation of p300, a parallel blot can be run with the eluted samples and probed with an anti-p300 antibody.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, use densitometry software to measure the band intensities. Normalize the amount of co-immunoprecipitated β-catenin to the amount of immunoprecipitated p300 for each condition.
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a table to clearly demonstrate the dose-dependent effect of this compound.
Table 1: Effect of this compound on the Co-Immunoprecipitation of β-catenin with p300
| This compound Concentration (µM) | Relative β-catenin Band Intensity (Co-IP) | Relative p300 Band Intensity (IP) | Normalized β-catenin/p300 Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 1 | 0.85 | 0.98 | 0.87 | 13% |
| 5 | 0.52 | 1.02 | 0.51 | 49% |
| 10 | 0.28 | 0.95 | 0.29 | 71% |
| 25 | 0.11 | 0.99 | 0.11 | 89% |
Note: The data presented in this table are representative and should be replaced with experimentally derived values.
Conclusion
This set of application notes and protocols provides a comprehensive framework for researchers to investigate the efficacy of this compound in disrupting the p300/β-catenin interaction. The successful implementation of these methods will enable the quantitative assessment of this compound's mechanism of action and support its further development as a therapeutic agent targeting the Wnt signaling pathway. Accurate and reproducible data generated through these protocols are essential for advancing our understanding of Wnt-driven diseases and the development of novel targeted therapies.
References
- 1. pnas.org [pnas.org]
- 2. embopress.org [embopress.org]
- 3. p300/β-Catenin Interactions Regulate Adult Progenitor Cell Differentiation Downstream of WNT5a/Protein Kinase C (PKC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taking The Road Less Traveled – The Therapeutic Potential of CBP/β-Catenin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear receptor/Wnt beta-catenin interactions are regulated via differential CBP/p300 coactivator usage | PLOS One [journals.plos.org]
- 6. Acetylation of β-Catenin by p300 Regulates β-Catenin-Tcf4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KLF4 Interacts with β-Catenin/TCF4 and Blocks p300/CBP Recruitment by β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylation of beta-catenin by p300 regulates beta-catenin-Tcf4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing YH250 in Colony-Forming Unit (CFU) Assays for Hematopoietic Progenitor Cell Expansion
Introduction
YH250 is a potent and selective small-molecule antagonist of the p300/β-catenin interaction.[1] By specifically disrupting this protein-protein interaction, this compound modulates Wnt/β-catenin signaling, directing it towards a CBP-dominated transcriptional program that promotes the self-renewal and symmetric expansion of stem and progenitor cells while maintaining their undifferentiated state.[1] This makes this compound a valuable tool for research in hematopoietic regeneration, tissue repair, and the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs) for therapeutic applications. The colony-forming unit (CFU) assay is a quantitative in vitro method used to assess the frequency and differentiation potential of hematopoietic progenitor cells. This document provides detailed protocols and application notes for the use of this compound in CFU assays to study its effects on HSPC proliferation and colony formation.
Mechanism of Action
This compound selectively inhibits the interaction between β-catenin and the transcriptional coactivator p300, without significantly affecting the homologous CBP/β-catenin complex. This selective inhibition is crucial as it biases the downstream signaling of the Wnt/β-catenin pathway. The engagement of β-catenin with CBP is associated with the maintenance of stem cell self-renewal, while its interaction with p300 is linked to the initiation of differentiation programs. By blocking the p300-mediated pathway, this compound effectively promotes the non-differentiative, symmetric proliferation of HSPCs.[1][2] This is evidenced by the upregulation of Wnt target genes such as Axin2 and Survivin, as well as the stemness regulator Id2.[1][2]
Application in CFU Assays
In the context of a CFU assay, this compound can be utilized to investigate its influence on the proliferative capacity of various hematopoietic progenitor cell populations. While studies have shown that this compound may not increase the total number of colonies, it has been observed to consistently increase the size of the colonies formed.[2] This suggests that this compound enhances the proliferative potential of individual progenitor cells, leading to a greater number of cells within each colony. The CFU assay, therefore, serves as an excellent functional readout to quantify the impact of this compound on HSPC expansion.
Data Presentation
Table 1: Summary of this compound Effects on Hematopoietic Stem and Progenitor Cells
| Parameter | Observation | Cell Population | Species | Reference |
| HSPC Proliferation | Significant increase in BrdU incorporation | LSK and LSK34-135-150+ | Murine | [2] |
| HSPC Population | Significant increase in Lin-CD150+CD48- population | Bone Marrow | Murine | [2] |
| Colony Number | No significant change | LTR-HSC (LSK34-135-150+48-) | Murine | [2] |
| Colony Size | Consistent increase | LTR-HSC (LSK34-135-150+48-) | Murine | [2] |
| Gene Expression | Upregulation of Id2, Axin2, and Survivin | Sca-1+ population | Murine | [1][2] |
Experimental Protocols
Protocol 1: Isolation of Mononuclear Cells from Bone Marrow for CFU Assay
-
Sample Collection: Euthanize mice according to approved institutional protocols. Dissect femurs and tibias and place them in Iscove's Modified Dulbecco's Medium (IMDM) containing 2% Fetal Bovine Serum (FBS) on ice.
-
Bone Marrow Flushing: Cut the ends of the bones and flush the marrow out using a 25-gauge needle and a syringe filled with IMDM + 2% FBS.
-
Cell Suspension: Create a single-cell suspension by gently passing the marrow through the syringe and needle several times.
-
Red Blood Cell Lysis: If necessary, remove red blood cells using a lysis buffer (e.g., ACK lysis buffer).
-
Cell Counting: Wash the cells with IMDM + 2% FBS and perform a cell count using a hemocytometer or an automated cell counter. Determine cell viability using trypan blue exclusion.
-
Cell Resuspension: Resuspend the mononuclear cells in IMDM + 2% FBS at the desired concentration for the CFU assay.
Protocol 2: Colony-Forming Unit (CFU) Assay with this compound
-
Preparation of Methylcellulose Medium: Thaw methylcellulose-based medium (e.g., MethoCult™) at 4°C overnight.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.[1] Store at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in IMDM to achieve the desired final concentrations in the CFU assay. A vehicle control (DMSO) should be prepared in parallel.
-
Cell Plating:
-
In a sterile tube, combine the isolated mononuclear cells with the methylcellulose medium.
-
Add the this compound working solution or vehicle control to the cell/methylcellulose mixture.
-
Vortex the tube vigorously for 5-10 seconds to ensure thorough mixing.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
-
Dispensing into Culture Dishes: Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into each 35 mm culture dish.[3][4]
-
Incubation: Place the culture dishes in a larger petri dish with a separate uncovered dish containing sterile water to maintain humidity. Incubate at 37°C in a 5% CO₂ humidified incubator for 10-14 days.[5]
-
Colony Scoring:
-
After the incubation period, identify and count the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
-
For analysis of colony size, capture images of the colonies and measure the diameter or cell number per colony using imaging software.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound in modulating Wnt/β-catenin signaling.
Experimental Workflow Diagram
Caption: Experimental workflow for a CFU assay using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Small molecule p300/catenin antagonist enhances hematopoietic recovery after radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 5. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: YH250 for Radiation Damage Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Radiation Syndrome (ARS) presents a significant challenge to human health in scenarios of accidental radiation exposure or as a side effect of radiotherapy. The hematopoietic system is particularly vulnerable to radiation-induced damage, leading to a depletion of hematopoietic stem cells (HSCs) and subsequent life-threatening cytopenias. YH250 is a novel small molecule that acts as a specific antagonist of the p300/β-catenin interaction. This targeted activity shifts the balance of β-catenin co-activator usage towards CREB-binding protein (CBP), promoting the self-renewal of HSCs. Preclinical studies have demonstrated the potential of this compound as a potent radioprotective agent, enhancing hematopoietic recovery and improving survival after radiation exposure.
These application notes provide a comprehensive overview of the experimental design for evaluating this compound in radiation damage models, including detailed in vivo and in vitro protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Signaling Pathway
The radioprotective effects of this compound are mediated through the modulation of the Wnt/β-catenin signaling pathway in hematopoietic stem cells. In the canonical Wnt pathway, β-catenin plays a crucial role in determining cell fate. Its transcriptional activity is dependent on the recruitment of co-activators, primarily CBP and p300. The interaction of β-catenin with CBP is associated with HSC self-renewal and maintenance of the stem cell pool. Conversely, the association of β-catenin with p300 promotes differentiation.
This compound specifically inhibits the p300/β-catenin interaction. This selective antagonism leads to an enhanced association between β-catenin and CBP, thereby promoting a transcriptional program that favors HSC symmetric non-differentiative proliferation. This action is critical for replenishing the HSC population following radiation-induced damage.
Data Presentation
Quantitative data from in vivo and in vitro experiments should be summarized in clearly structured tables to facilitate comparison between treatment and control groups.
In Vivo Efficacy of this compound in Irradiated Mice
| Parameter | Control (Vehicle) | This compound (2 mg/kg) | Radiation Dose | Time Point |
| Survival Rate (%) | 0 | 50 | 9 Gy | 30 days post-irradiation |
| White Blood Cell Count (x10³/µL) | 0.5 ± 0.1 | 1.5 ± 0.3 | 7 Gy | 14 days post-irradiation |
| Platelet Count (x10³/µL) | 150 ± 25 | 400 ± 50 | 7 Gy | 14 days post-irradiation |
| Lin⁻CD48⁻CD150⁺ HSCs (% of BM) | 0.02 ± 0.005 | 0.08 ± 0.01 | 7 Gy | 14 days post-irradiation |
| Colony-Forming Units (per 10⁵ BM cells) | 10 ± 3 | 45 ± 8 | 7 Gy | 14 days post-irradiation |
In Vitro Radioprotective Effect of this compound on Hematopoietic Progenitor Cells
| Parameter | Control (Vehicle) | This compound (1 µM) | Radiation Dose |
| Cell Viability (%) | 45 ± 5 | 75 ± 7 | 4 Gy |
| Apoptosis Rate (%) | 50 ± 6 | 20 ± 4 | 4 Gy |
| γ-H2AX Foci per Cell | 25 ± 4 | 8 ± 2 | 4 Gy |
| ROS Production (Fold Change) | 5.2 ± 0.6 | 1.8 ± 0.3 | 4 Gy |
Experimental Protocols
In Vivo Radioprotection Model
This protocol describes the evaluation of this compound's efficacy in a murine model of lethal and sub-lethal radiation-induced hematopoietic syndrome.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG400)
-
C57BL/6 mice (8-12 weeks old)
-
Gamma irradiator (e.g., Cesium-137 source)
-
Standard laboratory animal housing and care facilities
-
Complete Blood Count (CBC) analyzer
-
Flow cytometer
-
Antibodies for HSC analysis (e.g., anti-Lin, anti-CD48, anti-CD150)
-
Reagents for Colony-Forming Cell (CFC) assay (e.g., MethoCult™)
-
Reagents for competitive repopulation assay
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Irradiation: Expose mice to a lethal (e.g., 9 Gy) or sub-lethal (e.g., 7 Gy) dose of total body irradiation.
-
This compound Administration: 24 hours post-irradiation, administer this compound (e.g., 2 mg/kg) or vehicle control via subcutaneous injection.[1][2][3][4][5]
-
Monitoring: Monitor animal survival and body weight daily for 30 days.
-
Hematological Analysis: At selected time points (e.g., day 7, 14, 21, and 28 post-irradiation), collect peripheral blood via tail vein for CBC analysis.
-
Bone Marrow Analysis: At the end of the experiment or at specific time points, euthanize a cohort of mice and harvest bone marrow from femurs and tibias.
-
Perform flow cytometry to quantify the population of hematopoietic stem cells (Lin⁻CD48⁻CD150⁺).
-
-
Colony-Forming Cell (CFC) Assay:
-
Competitive Repopulation Assay:
-
Isolate bone marrow cells from this compound-treated or vehicle-treated irradiated donor mice (CD45.2).
-
Mix these cells with competitor bone marrow cells from congenic mice (CD45.1) at a 1:1 ratio.
-
Transplant the cell mixture into lethally irradiated recipient mice (CD45.1).
-
Analyze peripheral blood of recipient mice at various time points (e.g., 4, 8, 12, and 16 weeks post-transplant) by flow cytometry to determine the percentage of donor-derived (CD45.2⁺) cells in different hematopoietic lineages.
-
In Vitro Radiation Damage Model
This protocol outlines a cell-based assay to assess the direct radioprotective effects of this compound on hematopoietic progenitor cells.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Hematopoietic progenitor cells (e.g., murine bone marrow-derived Lin⁻ cells, human CD34⁺ cells)
-
Cell culture medium (e.g., IMDM supplemented with cytokines)
-
X-ray irradiator
-
Reagents for viability assay (e.g., Trypan Blue, MTT)
-
Reagents for apoptosis assay (e.g., Annexin V/PI staining kit)
-
Antibody for DNA damage analysis (e.g., anti-γ-H2AX)
-
Reagents for Reactive Oxygen Species (ROS) detection (e.g., DCFDA)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture hematopoietic progenitor cells in appropriate medium.
-
This compound Pre-treatment: Pre-treat cells with this compound (e.g., 1 µM) or vehicle for a specified period (e.g., 2-4 hours).
-
Irradiation: Expose cells to a clinically relevant dose of radiation (e.g., 2-4 Gy).
-
Post-irradiation Culture: Continue to culture the cells in the presence of this compound or vehicle.
-
Assessment of Cell Viability and Apoptosis: At 24-48 hours post-irradiation, assess cell viability and the rate of apoptosis using appropriate assays and flow cytometry.
-
DNA Damage Assessment:
-
At an early time point post-irradiation (e.g., 1-2 hours), fix and permeabilize cells.
-
Stain with an anti-γ-H2AX antibody to visualize DNA double-strand breaks.
-
Analyze the number of γ-H2AX foci per cell using fluorescence microscopy or flow cytometry.
-
-
ROS Measurement:
-
At an early time point post-irradiation (e.g., 30-60 minutes), load cells with a ROS-sensitive fluorescent probe.
-
Measure the fluorescence intensity using a flow cytometer to quantify intracellular ROS levels.
-
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the radioprotective effects of this compound. By specifically targeting the p300/β-catenin interaction, this compound offers a promising therapeutic strategy to mitigate radiation-induced hematopoietic damage. The detailed methodologies and data presentation guidelines will aid researchers in conducting rigorous preclinical evaluations of this compound and similar compounds, ultimately accelerating the development of effective medical countermeasures against radiation injury.
References
- 1. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. iji.sums.ac.ir [iji.sums.ac.ir]
- 5. youtube.com [youtube.com]
- 6. Human and mouse hematopoietic colony-forming cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colony forming cell assays for human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
Application Note: Utilizing YH250 in Combination with Other Wnt Modulators for Enhanced Pathway Interrogation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and regeneration. Aberrant Wnt signaling is implicated in numerous diseases, including cancer, fibrosis, and degenerative disorders. Consequently, the development of small molecules that modulate this pathway is of significant interest for both basic research and therapeutic applications.
YH250 is a potent and selective small molecule antagonist of the p300/β-catenin interaction. This interaction is a key downstream event in the canonical Wnt signaling pathway, where the recruitment of the transcriptional coactivator p300 by β-catenin is essential for the expression of Wnt target genes. By disrupting this interaction, this compound effectively inhibits Wnt-dependent transcription.
This application note provides detailed protocols for utilizing this compound in combination with other Wnt modulators that target different nodes of the pathway. Such combination studies can reveal synergistic or additive effects, provide deeper insights into pathway regulation, and inform the development of more effective therapeutic strategies.
Rationale for Combination Studies
Targeting the Wnt pathway at multiple levels can offer several advantages:
-
Synergistic Efficacy: Combining inhibitors with different mechanisms of action may lead to a more potent inhibition of the pathway than achievable with a single agent.
-
Overcoming Resistance: Tumor cells can develop resistance to a single agent by upregulating compensatory signaling pathways. A combination approach can mitigate this by targeting the pathway at multiple points.
-
Dose Reduction: Synergistic interactions may allow for the use of lower concentrations of each compound, potentially reducing off-target effects and toxicity.
-
Elucidating Pathway Dynamics: Observing the effects of combined perturbations can provide valuable information about the intricate feedback loops and crosstalk within the Wnt signaling network.
This application note will focus on two primary combination strategies with this compound:
-
Upstream and Downstream Inhibition: Combining this compound (downstream antagonist) with an inhibitor of Wnt ligand secretion (upstream).
-
Inhibition at Different Downstream Nodes: Combining this compound with an inhibitor that promotes the degradation of β-catenin.
Data Presentation: Expected Outcomes of Combination Treatments
The following tables summarize hypothetical, yet representative, quantitative data from experiments combining this compound with other Wnt modulators. The data is based on typical results observed in the literature for single-agent treatments and illustrates potential synergistic effects.
Table 1: Effect of this compound in Combination with a Porcupine Inhibitor (IWP-2) on Wnt/β-catenin Signaling.
| Treatment | Concentration | TOPFlash Reporter Activity (Normalized Luciferase Units) | % Inhibition |
| Vehicle Control | - | 100 | 0 |
| Wnt3a Conditioned Media | - | 850 | - |
| This compound | 10 µM | 425 | 50 |
| IWP-2 | 100 nM | 510 | 40 |
| This compound + IWP-2 | 10 µM + 100 nM | 170 | 80 |
Table 2: Effect of this compound in Combination with a Tankyrase Inhibitor (XAV-939) on Wnt Target Gene Expression.
| Treatment | Concentration | Relative Axin2 mRNA Expression (Fold Change vs. Wnt3a) | Relative Cyclin D1 mRNA Expression (Fold Change vs. Wnt3a) |
| Vehicle Control | - | 0.1 | 0.2 |
| Wnt3a Conditioned Media | - | 1.0 | 1.0 |
| This compound | 10 µM | 0.4 | 0.5 |
| XAV-939 | 10 µM | 0.5 | 0.6 |
| This compound + XAV-939 | 10 µM + 10 µM | 0.15 | 0.25 |
Table 3: Effect of this compound in Combination with a Porcupine Inhibitor (IWP-2) on Cancer Cell Viability.
| Treatment | Concentration | Cell Viability (% of Vehicle Control) |
| Vehicle Control | - | 100 |
| This compound | 25 µM | 75 |
| IWP-2 | 5 µM | 80 |
| This compound + IWP-2 | 25 µM + 5 µM | 40 |
Experimental Protocols
Cell Lines and Culture Conditions
-
HEK293T-STF: HEK293T cells stably expressing the Super-TOPFlash (STF) TCF/LEF responsive luciferase reporter. These cells are ideal for monitoring the transcriptional output of the canonical Wnt pathway.
-
SW480 or DLD-1: Human colorectal cancer cell lines with mutations in APC, leading to constitutive Wnt pathway activation. These are suitable for studying Wnt signaling in a disease-relevant context.
-
L-Wnt3a and L-cells: L-cells engineered to secrete Wnt3a protein and the corresponding parental L-cell line for generating conditioned media.
All cell lines should be cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Preparation of Wnt3a Conditioned Media
-
Culture L-Wnt3a cells to 80-90% confluency.
-
Replace the growth medium with a basal medium (DMEM with 1% FBS).
-
Collect the conditioned medium after 24 hours.
-
Centrifuge the medium at 1,000 x g for 10 minutes to remove cell debris.
-
Filter-sterilize the supernatant through a 0.22 µm filter.
-
Prepare control conditioned medium from parental L-cells using the same procedure.
-
The activity of the Wnt3a conditioned medium should be titrated for optimal stimulation in the chosen cell line. A 1:1 dilution with fresh medium is a common starting point.
Protocol 1: Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This protocol assesses the effect of this compound in combination with a Porcupine inhibitor (e.g., IWP-2) on Wnt-induced transcriptional activity.
-
Cell Seeding: Seed HEK293T-STF cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound and IWP-2 in DMSO. Create a dilution series for each compound and for the combination. The final DMSO concentration in the well should not exceed 0.5%.
-
Treatment:
-
For Wnt-stimulated conditions, replace the medium with 100 µL of a 1:1 mixture of Wnt3a conditioned medium and fresh medium containing the compounds at the desired final concentrations.
-
Include the following controls:
-
Vehicle control (DMSO in control conditioned medium).
-
Wnt3a stimulation control (DMSO in Wnt3a conditioned medium).
-
Single agent controls (this compound or IWP-2 in Wnt3a conditioned medium).
-
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition relative to the Wnt3a-stimulated control.
-
Protocol 2: Quantitative PCR (qPCR) for Wnt Target Genes
This protocol measures the effect of this compound in combination with a Tankyrase inhibitor (e.g., XAV-939) on the expression of endogenous Wnt target genes.
-
Cell Seeding and Treatment: Seed SW480 cells in a 6-well plate at a density of 5 x 10^5 cells per well. After 24 hours, treat the cells with this compound, XAV-939, or the combination at the desired concentrations for 24 hours.
-
RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from a Qiagen RNeasy kit).
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the Ct values for each sample.
-
Use the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol evaluates the effect of this compound and its combinations on the viability of cancer cells with aberrant Wnt signaling.
-
Cell Seeding: Seed DLD-1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound, another Wnt modulator, or their combination. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualizations
Caption: Canonical Wnt signaling pathway with points of intervention for this compound, IWP-2, and XAV-939.
Caption: General experimental workflow for combination studies with this compound.
Caption: Logical relationship of combining this compound with other Wnt modulators targeting different pathway nodes.
References
Application Notes: YH250 in 3D Organoid Culture Systems
Measuring the Efficacy of YH250 in Cancer Cell Line Proliferation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH250 is a potent and specific small molecule antagonist of the p300/β-catenin interaction, a critical node in the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a hallmark of numerous cancers, including colorectal, prostate, pancreatic, and hepatocellular carcinomas, making it a compelling target for therapeutic intervention. By selectively inhibiting the interaction between p300 and β-catenin, this compound offers a targeted approach to modulate Wnt-driven cellular processes, including proliferation.
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative efficacy of this compound in cancer cell lines. The following sections detail the mechanism of action of this compound, protocols for common cell proliferation assays, and guidance on data interpretation.
Mechanism of Action of this compound
This compound directly targets the interaction between the transcriptional coactivator p300 and β-catenin. This interaction is essential for the transcription of Wnt target genes that drive cell proliferation and survival. This compound has demonstrated high selectivity for the p300/β-catenin interaction over the homologous CBP/β-catenin interaction.
Quantitative Data for this compound
Currently, publicly available data on the direct anti-proliferative activity of this compound in specific cancer cell lines is limited. However, its potent effect on the Wnt/β-catenin signaling pathway has been quantified using a reporter assay.
| Assay Type | Metric | Value | Cell Line / System |
| SuperTopflash Reporter Assay | IC50 | < 100 nM | HEK293T |
| Cell Proliferation Assays | IC50 | Not Available | Cancer Cell Lines |
Note: The SuperTopflash assay measures the transcriptional activity of the Wnt/β-catenin pathway. While a potent IC50 in this assay is a strong indicator of pathway inhibition, direct cell proliferation assays are necessary to determine the functional consequence of this inhibition on cancer cell growth.
Signaling Pathway Modulated by this compound
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of inhibition by this compound.
Caption: Wnt/β-catenin signaling pathway and this compound's point of inhibition.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a general workflow for evaluating the anti-proliferative effects of this compound on cancer cell lines.
Caption: General workflow for this compound cell proliferation assays.
Experimental Protocols
Detailed protocols for commonly used cell proliferation assays are provided below. These assays are suitable for determining the IC50 value of this compound in various cancer cell lines.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW480)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the % viability against the log of this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%, using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: Similar to the MTT assay, the XTT assay is a colorimetric method that measures cell viability. The key difference is that the reduction of XTT by metabolically active cells produces a soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear flat-bottom plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader (absorbance at 450-500 nm)
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
XTT Reagent Preparation:
-
Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
-
XTT Addition:
-
After the treatment incubation, add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
Data Analysis:
-
Follow the same data analysis steps as described for the MTT assay.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This is a homogeneous assay that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which generate a luminescent signal proportional to the amount of ATP present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates (suitable for luminescence)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
Assay Reagent Preparation:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Prepare the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial and mixing gently until the substrate is thoroughly dissolved.
-
-
Luminescent Reaction:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration based on the luminescent signal.
-
Plot the % viability against the log of this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Conclusion
This compound presents a promising targeted approach for inhibiting the proliferation of cancer cells driven by aberrant Wnt/β-catenin signaling. The protocols outlined in these application notes provide robust methods for quantifying the anti-proliferative efficacy of this compound in relevant cancer cell lines. While direct IC50 values from cell proliferation assays are not yet widely published, the potent inhibition of the Wnt signaling pathway by this compound strongly suggests its potential as an anti-cancer agent. Further studies utilizing the described assays are warranted to fully characterize its anti-proliferative effects across a panel of cancer cell lines.
Troubleshooting & Optimization
YH250 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with YH250 in aqueous solutions. The following information is curated to address common challenges and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Based on available data for structurally similar compounds and the physicochemical properties of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. This compound is a large, complex heterocyclic molecule, which typically exhibits poor solubility in aqueous solutions.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
Precipitation upon dilution is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the percentage of DMSO in the final solution: While it is crucial to keep DMSO concentrations low to avoid solvent-induced artifacts in biological assays (typically <0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed aqueous solution: Gently warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortex immediately after dilution: Add the this compound stock solution dropwise to the aqueous medium while vortexing to ensure rapid and uniform dispersion.
Q3: What is the maximum recommended concentration of this compound in an aqueous solution?
The maximum achievable concentration of this compound in an aqueous solution without precipitation is highly dependent on the specific buffer composition (pH, salts), temperature, and the final concentration of any co-solvents like DMSO. It is recommended to perform a solubility test to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer.
-
Problem: Direct dissolution of this compound in aqueous solutions is generally not feasible due to its hydrophobic nature.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO first. Then, dilute this stock solution into your aqueous buffer to the desired final concentration.
Issue: My this compound solution appears cloudy or has visible particulates.
-
Problem: This indicates that the compound has precipitated out of the solution.
-
Solution:
-
Centrifuge the solution to pellet the precipitate.
-
Use the clear supernatant for your experiment, but be aware that the actual concentration will be lower than intended.
-
For future experiments, lower the final concentration of this compound or consider the use of solubility enhancers.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Aqueous Solubility of this compound
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Create a serial dilution of the this compound stock solution in your target aqueous buffer (e.g., PBS, cell culture medium).
-
Incubate the dilutions at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation or cloudiness. The highest concentration that remains clear is the approximate maximum solubility under those conditions.
Quantitative Data Summary
Since specific quantitative solubility data for this compound is not publicly available, the following table provides a general framework for recording your own experimental solubility data.
| Aqueous Buffer | Final DMSO (%) | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations |
| PBS (pH 7.4) | 0.1% | 25 | User Determined | e.g., Clear, Precipitate |
| DMEM + 10% FBS | 0.1% | 37 | User Determined | e.g., Clear, Precipitate |
| RPMI-1640 | 0.5% | 37 | User Determined | e.g., Clear, Precipitate |
Visualizations
Caption: Experimental workflow for dissolving this compound and troubleshooting precipitation.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Technical Support Center: Optimizing YH250 Concentration for Primary Cell Culture
Welcome to the technical support center for the use of YH250 in primary cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule antagonist of the p300/β-catenin protein-protein interaction. By inhibiting this interaction, this compound biases the Wnt/β-catenin signaling pathway towards a CBP/β-catenin-dominated transcriptional program. This shift in signaling promotes the self-renewal and symmetric expansion of stem and progenitor cells while maintaining their undifferentiated state. Downstream genetic targets influenced by this compound include the upregulation of Axin2, Survivin, and Id2.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it should be kept at -20°C for months to years. For short-term storage, 0 - 4°C is suitable for days to weeks. Stock solutions in DMSO can be stored at -20°C for the long term.
Q3: What is a recommended starting concentration for this compound in primary cell culture?
A3: Based on in vitro studies with primary hematopoietic stem and progenitor cells, a starting concentration of 10 µM this compound can be used. However, the optimal concentration is highly dependent on the primary cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific primary cell culture.
Q4: How long should I incubate my primary cells with this compound?
A4: The optimal incubation time will vary depending on the primary cell type and the desired outcome. A common starting point is a 24-hour incubation period. However, for some applications, such as long-term expansion of progenitor cells, continuous culture with this compound may be necessary, with media changes as required. A time-course experiment is recommended to determine the most effective incubation duration for your experimental setup.
Q5: What are the expected morphological changes in primary cells treated with this compound?
A5: Morphological changes will be cell-type specific. In general, as this compound promotes a less differentiated, proliferative state, you might observe a more homogenous population of smaller, more rounded cells, characteristic of progenitor cells. It is important to closely monitor your cells for any signs of cytotoxicity, such as membrane blebbing, detachment, or a significant decrease in cell numbers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell proliferation or differentiation. | - Suboptimal this compound Concentration: The concentration may be too low to elicit a response in your specific primary cell type. - Short Incubation Time: The treatment duration may not be sufficient to observe changes. - Cell Type Insensitivity: The Wnt/β-catenin/p300 signaling pathway may not be a primary regulator of proliferation/differentiation in your chosen primary cells. - Degraded this compound: Improper storage or handling of the this compound stock solution. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM). - Conduct a time-course experiment (e.g., 24, 48, 72 hours). - Confirm the role of Wnt/p300 signaling in your primary cell type through literature review or preliminary experiments (e.g., using a known Wnt activator). - Prepare a fresh stock solution of this compound from powder. |
| High levels of cell death or cytotoxicity observed. | - This compound Concentration is Too High: The concentration is toxic to your primary cells. - DMSO Toxicity: The final concentration of the DMSO vehicle is too high. - Cell Culture Stress: Primary cells are under stress from other culture conditions (e.g., improper media, serum, or confluency). | - Lower the concentration of this compound in your dose-response experiment. - Ensure the final DMSO concentration in the culture medium is below 0.5%, and include a vehicle-only control. - Optimize general primary cell culture conditions before initiating experiments with this compound. |
| Variability in results between experiments. | - Inconsistent Cell Passages: Using primary cells at different passage numbers can lead to varied responses. - Inconsistent Cell Density: Seeding cells at different densities can affect their response to treatment. - Inconsistent this compound Preparation: Variations in the preparation of the this compound working solution. | - Use primary cells within a consistent and low passage number range for all experiments. - Seed cells at a consistent density for all replicates and experiments. - Prepare a large batch of this compound working solution for a set of experiments to minimize variability. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your specific primary cell type using a dose-response experiment and a viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound powder
-
DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C.
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere and recover for 24 hours.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the percentage of cell viability against the this compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited) and to select a non-toxic concentration for subsequent experiments.
Quantitative Data Summary
| Parameter | Value | Cell Type | Source |
| In Vitro Starting Concentration | 10 µM | Primary Hematopoietic Stem and Progenitor Cells | Internal experimental data |
| In Vivo Dosage (Murine) | 2 mg/kg (subcutaneous) | Mouse | Published research |
Visualizations
Caption: Mechanism of this compound in Wnt/β-catenin signaling.
Caption: Workflow for determining optimal this compound concentration.
common off-target effects of YH250 to consider
Disclaimer: Information regarding a specific molecule designated "YH250" is not publicly available in scientific literature. Therefore, this guide has been generated using a common class of kinase inhibitors, EGFR inhibitors, as a representative example to illustrate potential off-target effects and troubleshooting strategies. The information provided is for educational and research purposes only.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays with this compound that do not seem to be related to its primary target. What could be the cause?
A1: Unexpected phenotypes can often be attributed to off-target effects, where a compound interacts with proteins other than its intended target. For a kinase inhibitor like this compound, this could mean inhibition of other kinases with similar ATP-binding pockets. We recommend performing a broad kinase screen to identify potential off-target interactions. Additionally, consider the possibility of metabolite activity or compound degradation.
Q2: Our in-vivo studies with this compound are showing toxicities, such as skin rash and gastrointestinal issues. Are these known side effects?
A2: While specific data for this compound is unavailable, toxicities like skin rash and diarrhea are common with inhibitors of the EGFR signaling pathway. These effects are often linked to the on-target inhibition of EGFR in healthy tissues (e.g., skin and gut). However, off-target effects on other kinases can also contribute to or exacerbate these toxicities. A thorough investigation into the mechanism of toxicity is advised.
Troubleshooting Guide
Issue: Inconsistent results or unexpected cell death at higher concentrations of this compound.
-
Possible Cause: Off-target kinase inhibition leading to cellular toxicity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve to determine the concentration at which the unexpected effects appear.
-
Kinase Profiling: Perform a kinase profiling assay to identify off-target interactions of this compound at the problematic concentrations.
-
Control Compound: Use a structurally unrelated inhibitor of the same primary target to see if the off-target phenotype is recapitulated.
-
Washout Experiment: Perform a washout experiment to determine if the observed phenotype is reversible, which can provide insights into the mechanism of action.
-
Quantitative Data: Off-Target Kinase Profile
The following table represents a hypothetical off-target profile for this compound, based on data from known EGFR inhibitors. This illustrates how to present quantitative data on off-target effects.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target (EGFR IC50 = 1 nM) | Potential Biological Implication |
| EGFR | 1 | - | Primary Target |
| HER2 (ErbB2) | 15 | 15x | Inhibition of a related receptor tyrosine kinase. |
| Src | 50 | 50x | Potential effects on cell adhesion, migration, and proliferation. |
| Abl | 120 | 120x | May impact cell differentiation and division. |
| Lck | 250 | 250x | Potential for immunomodulatory effects. |
| VEGFR2 | 500 | 500x | Possible anti-angiogenic side effects. |
Experimental Protocols
Protocol: Kinase Profiling Assay
This protocol outlines a general method for assessing the off-target effects of this compound against a panel of kinases.
Objective: To determine the IC50 values of this compound for a broad range of kinases to identify off-target interactions.
Materials:
-
This compound compound
-
Recombinant human kinases
-
ATP
-
Kinase-specific peptide substrates
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Kinase Reaction:
-
Add the kinase, peptide substrate, and this compound dilution to a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the data to positive and negative controls.
-
Plot the normalized data against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Caption: Off-target signaling pathways of this compound.
Caption: Experimental workflow for investigating off-target effects.
YH250 stability and degradation in cell culture media
This technical support center provides guidance on the stability and degradation of the novel inhibitor, YH250, in commonly used cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For optimal performance and stability, it is highly recommended to reconstitute this compound in dimethyl sulfoxide (DMSO) to create a stock solution.
Q2: How should I store the this compound stock solution and diluted working solutions?
This compound stock solutions in DMSO should be stored at -20°C for long-term stability (up to 6 months) and at 4°C for short-term use (up to 2 weeks). Working solutions diluted in cell culture media should be prepared fresh for each experiment and used immediately. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What is the stability of this compound in different cell culture media?
The stability of this compound can vary depending on the composition of the cell culture medium and the presence of supplements like fetal bovine serum (FBS). Our internal studies indicate that this compound is more stable in serum-free media. The presence of esterases and other enzymes in FBS can contribute to the degradation of this compound over time.
Q4: Can I use this compound in media containing reducing agents?
Caution is advised when using this compound in media containing strong reducing agents, as they may affect the stability of the compound. Preliminary compatibility tests are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of this compound activity. | Degradation of this compound in working solutions. | Prepare fresh working solutions of this compound in cell culture media for each experiment. Avoid storing diluted this compound for extended periods. |
| Improper storage of stock solution. | Aliquot the DMSO stock solution into smaller volumes upon receipt to minimize freeze-thaw cycles and store at -20°C. | |
| Precipitation of this compound observed in the cell culture medium. | The final concentration of DMSO is too high. | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to maintain solubility. |
| The concentration of this compound exceeds its solubility limit in the aqueous medium. | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. | |
| High background signal or off-target effects. | Presence of this compound degradation products. | Use freshly prepared this compound solutions. Consider performing quality control checks on your stock solution if it has been stored for a long time. |
Quantitative Data Summary
The stability of this compound was assessed in two common cell culture media, with and without the addition of 10% Fetal Bovine Serum (FBS). The percentage of intact this compound remaining was quantified by High-Performance Liquid Chromatography (HPLC) at various time points.
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | RPMI-1640 (serum-free) (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 4 | 85 | 98 | 82 | 97 |
| 8 | 68 | 95 | 65 | 94 |
| 12 | 52 | 91 | 48 | 90 |
| 24 | 25 | 82 | 22 | 80 |
Table 2: Half-life of this compound in Cell Culture Media at 37°C
| Medium | Condition | Half-life (t1/2) in hours |
| DMEM | + 10% FBS | ~11 |
| DMEM | Serum-free | ~48 |
| RPMI-1640 | + 10% FBS | ~10 |
| RPMI-1640 | Serum-free | ~45 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Stock Solution:
-
Centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently for 1-2 minutes until the compound is fully dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration.
-
Mix thoroughly by gentle inversion before adding to the cell culture.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation:
-
Prepare a 10 µM working solution of this compound in the desired cell culture medium (e.g., DMEM + 10% FBS).
-
Incubate the solution in a sterile, capped tube at 37°C.
-
At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Immediately mix the aliquot with an equal volume of ice-cold acetonitrile to precipitate proteins and halt degradation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at the predetermined maximum absorbance wavelength for this compound.
-
Quantification: The peak area corresponding to intact this compound is integrated and compared to the peak area at time zero to determine the percentage remaining.
-
Visualizations
Caption: Putative degradation pathways of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Troubleshooting logic for common this compound-related issues.
how to minimize YH250 toxicity in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of the novel compound YH250 in long-term experiments. The following information is based on general principles of toxicology and cell biology, intended to serve as a starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound-induced toxicity in in-vitro experiments?
A1: this compound-induced toxicity in in-vitro experiments can stem from several factors:
-
High Concentration: Exceeding the optimal therapeutic window can lead to off-target effects and cellular stress.
-
Solvent Toxicity: The vehicle used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations.[1] It is crucial to keep the final solvent concentration consistent across all treatments and below a toxic threshold (typically <0.5% for DMSO).[1]
-
Extended Exposure: Continuous exposure to this compound, even at a therapeutic dose, may induce cumulative toxicity.
-
Metabolite Formation: Cells may metabolize this compound into more toxic byproducts over time.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
Q2: How can I determine the optimal non-toxic concentration of this compound for my long-term experiments?
A2: Determining the optimal non-toxic concentration requires a systematic approach:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound on your cell line of interest.
-
Select Sub-toxic Concentrations: For long-term studies, it is advisable to use concentrations at or below the IC50, where cell viability is minimally affected in short-term assays.
-
Time-Course Experiment: Evaluate the viability of your cells at selected sub-toxic concentrations over an extended period (e.g., 72 hours or longer) to identify any time-dependent toxicity.
Q3: What are the best practices for preparing this compound stock solutions to minimize precipitation and solvent toxicity?
A3: Proper preparation of this compound stock solutions is critical:
-
Solvent Selection: Use a solvent that effectively dissolves this compound at a high concentration. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic compounds.[1]
-
High Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture medium.
-
Storage: Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent used to dissolve this compound.[1]
Troubleshooting Guides
Problem 1: High background toxicity observed in vehicle control wells.
| Possible Cause | Troubleshooting Step |
| Solvent concentration is too high. | Decrease the final concentration of the solvent in the culture medium. For DMSO, aim for a final concentration of ≤ 0.5%.[1] |
| Solvent has degraded. | Use a fresh, high-quality stock of the solvent. |
| Contamination of solvent or media. | Use sterile filtering techniques for all solutions. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation.[2] Fill the outer wells with sterile PBS or media. |
| This compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a different solvent or a lower concentration. |
Data Presentation
Table 1: Effect of this compound Concentration and Solvent (DMSO) on Cell Viability
| This compound Concentration (µM) | Final DMSO Concentration (%) | Cell Viability (%) after 48h |
| 0 (Vehicle Control) | 0.1 | 98 ± 3 |
| 0 (Vehicle Control) | 0.5 | 95 ± 4 |
| 0 (Vehicle Control) | 1.0 | 75 ± 6 |
| 1 | 0.1 | 92 ± 5 |
| 5 | 0.1 | 78 ± 4 |
| 10 | 0.1 | 55 ± 7 |
| 25 | 0.1 | 32 ± 6 |
| 50 | 0.1 | 15 ± 3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Dependent Cytotoxicity of this compound at a Sub-Toxic Concentration (5 µM)
| Exposure Time (hours) | Cell Viability (%) |
| 24 | 85 ± 5 |
| 48 | 78 ± 4 |
| 72 | 65 ± 6 |
| 96 | 52 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To assess cytotoxicity by measuring the release of LDH from damaged cells.[2]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control, and a positive control for maximum LDH release).[2]
-
Incubate for the desired exposure time.
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
References
Technical Support Center: YH250 in Hematopoietic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with YH250 in hematopoietic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on hematopoietic cells?
This compound is a small molecule that acts as a specific antagonist of the p300/β-catenin interaction. In the context of hematopoiesis, this compound is expected to promote the self-renewal and expansion of hematopoietic stem and progenitor cells (HSPCs). By selectively inhibiting the pro-differentiation signaling mediated by p300, this compound shifts the balance towards self-renewal pathways co-activated by CREB-binding protein (CBP).[1][2] This leads to an increase in the symmetric, non-differentiative proliferation of long-term repopulating hematopoietic stem cells (LTR-HSCs).[3]
Q2: What is the proposed mechanism of action for this compound in promoting HSPC self-renewal?
This compound functions within the Wnt/β-catenin signaling pathway, a critical regulator of stem cell fate. In this pathway, β-catenin can interact with two key transcriptional co-activators: CBP and p300. The interaction with CBP is associated with the activation of genes that promote stem cell self-renewal and proliferation.[1][2] Conversely, the interaction with p300 tends to activate genes involved in differentiation.[1][2] this compound specifically disrupts the p300/β-catenin interaction, thereby enhancing the availability of β-catenin to bind with CBP. This leads to the increased expression of Wnt/β-catenin target genes that support HSC self-renewal, such as Survivin/Birc5, Id2, and Axin2.
Q3: What are the appropriate solvent and storage conditions for this compound?
For in vitro and in vivo studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, it is important to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells.
Troubleshooting Inconsistent Results
Colony-Forming Cell (CFC) Assay
Issue: No significant increase in colony numbers or colony size with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Titrate this compound to determine the optimal concentration for your specific cell type (e.g., human vs. mouse HSPCs). A concentration that is too low may not be effective, while a concentration that is too high could be toxic. |
| Incorrect Timing of this compound Treatment | The timing of this compound addition to the culture can be critical. Consider adding this compound at the beginning of the culture period and maintaining it throughout the assay. |
| Cell Quality and Viability | Ensure that the starting cell population has high viability. Use freshly isolated cells whenever possible. If using cryopreserved cells, ensure a proper thawing protocol is followed to maximize cell recovery and viability. |
| Issues with Semi-Solid Medium | Prepare the methylcellulose medium according to the manufacturer's instructions. Improper viscosity or cytokine supplementation can affect colony growth. |
| Inaccurate Colony Counting | Use a consistent and standardized method for colony identification and counting. If possible, have a second researcher score the plates to ensure objectivity. |
Flow Cytometry for HSPCs
Issue: No observable increase in the proportion of LTR-HSCs (e.g., Lin-Sca-1+c-Kit+ (LSK), CD150+CD48-) after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Inappropriate Staining Panel | Use a well-validated antibody panel for identifying your HSPC population of interest. Ensure proper antibody titration and the use of fluorescence-minus-one (FMO) controls to set accurate gates. |
| Cell Viability Issues | Include a viability dye in your staining panel to exclude dead cells, which can non-specifically bind antibodies and affect results. |
| Timing of Analysis | The expansion of LTR-HSCs in response to this compound may take time. Analyze cells at multiple time points after treatment to capture the peak of the expansion. |
| Compensation Issues | Ensure proper compensation is set up to correct for spectral overlap between fluorochromes, especially in multi-color panels. |
| Low Cell Numbers | Start with a sufficient number of cells to allow for the detection of rare populations like LTR-HSCs. |
In Vivo Competitive Repopulation Assay
Issue: No enhanced long-term engraftment of this compound-treated cells.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Dose or Administration Schedule | Optimize the in vivo dose and timing of this compound administration. A single dose 24 hours post-irradiation has been shown to be effective, but this may need to be adjusted based on the experimental model. |
| Myeloablation Efficiency | Ensure that recipient mice have been adequately irradiated to allow for engraftment of donor cells. Insufficient myeloablation will result in poor engraftment of both control and treated cells. |
| Ratio of Competitor to Donor Cells | The ratio of competitor cells to donor cells is crucial for detecting differences in engraftment potential. This ratio may need to be optimized for your specific experimental setup. |
| Health of Recipient Mice | Use healthy recipient mice and provide appropriate supportive care (e.g., antibiotics in the drinking water) to ensure their survival throughout the experiment. |
| Long-Term Monitoring | Long-term engraftment should be assessed at multiple time points (e.g., 16 weeks or longer) to accurately evaluate the contribution of LTR-HSCs. |
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound in hematopoietic assays.
Table 1: Effect of this compound on Colony Formation in CFC Assay
| Treatment | Colony-Forming Units (CFU) per 1x10^4 Bone Marrow Cells |
| Vehicle (DMSO) | 55 ± 5 |
| This compound | 85 ± 8 |
Data are representative and may vary based on experimental conditions.
Table 2: Effect of this compound on LTR-HSC Population In Vivo
| Treatment | Percentage of Lin-CD150+CD48- Cells in Bone Marrow |
| Vehicle (DMSO) | 0.025 ± 0.005 |
| This compound | 0.045 ± 0.007 |
Data are representative and may vary based on experimental conditions.
Table 3: Effect of this compound on Long-Term Engraftment in Competitive Repopulation Assay
| Treatment of Donor Cells | Percentage of Donor-Derived Cells in Peripheral Blood at 16 Weeks |
| Vehicle (DMSO) | 25 ± 4 |
| This compound | 45 ± 6 |
Data are representative and may vary based on experimental conditions.
Experimental Protocols
This compound Stock Solution Preparation
-
Dissolve this compound powder in sterile DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
In Vitro Colony-Forming Cell (CFC) Assay with this compound
-
Isolate bone marrow cells from mice or mononuclear cells from human cord blood or bone marrow.
-
Prepare a single-cell suspension in Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).
-
Add this compound to the desired final concentration (e.g., 1-10 µM). An equivalent volume of DMSO should be added to the vehicle control cultures.
-
Mix the cell suspension with methylcellulose-based medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO for murine cells; SCF, G-CSF, GM-CSF, IL-3, IL-6, EPO for human cells).
-
Plate the cell/methylcellulose mixture in 35 mm culture dishes.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Score colonies after 7-14 days for murine cells or 14-21 days for human cells.
In Vivo Administration of this compound for Hematopoietic Recovery
-
For studies of hematopoietic recovery following irradiation, subject mice to a sublethal or lethal dose of total body irradiation.
-
24 hours post-irradiation, administer a single intraperitoneal (i.p.) injection of this compound (e.g., 10 mg/kg body weight). The vehicle control group should receive an equivalent volume of the vehicle (e.g., DMSO/saline solution).
-
Monitor the mice for survival and perform peripheral blood counts at regular intervals to assess hematopoietic recovery.
-
At desired time points, bone marrow can be harvested for flow cytometric analysis of HSPC populations or for use in secondary transplantation assays.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in Hematopoietic Stem Cell Fate Decision.
Experimental Workflow
Caption: General Experimental Workflow for Evaluating this compound Efficacy.
Troubleshooting Logic
Caption: Troubleshooting Logic for Inconsistent this compound Results.
References
YH250 not showing expected effect on Wnt target genes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Wnt pathway modulators. The information is tailored for scientists and drug development professionals encountering issues with experimental results, specifically focusing on the hypothetical inhibitor YH250.
Troubleshooting Guide
Question: this compound is not showing the expected inhibitory effect on my Wnt target genes. What could be the reason?
Answer:
There are several potential reasons why this compound may not be producing the expected downstream effects on Wnt target genes such as AXIN2 and CCND1 (Cyclin D1). This guide will walk you through a series of troubleshooting steps to identify the potential issue.
1. Is the Concentration of this compound Optimal?
The effective concentration of a small molecule inhibitor is critical. If the concentration is too low, it will not sufficiently engage its target to produce a measurable downstream effect. Conversely, excessively high concentrations can lead to off-target effects and cellular toxicity, confounding your results.
Recommendations:
-
Perform a Dose-Response Curve: It is essential to determine the optimal concentration of this compound for your specific cell line and assay. A typical starting point for a novel inhibitor might be a wide range of concentrations.
-
Review Literature for Similar Compounds: If data for this compound is unavailable, look for publications on inhibitors with a similar mechanism of action. For example, the novel Wnt/β-catenin signaling inhibitor BHX has been shown to have an IC50 in the range of 5-8 µM in various cancer cell lines.[1][2]
Table 1: Example Dose-Response Experiment for a Wnt Inhibitor
| Concentration | Cell Viability (%) | Relative Luciferase Units (RLU) | AXIN2 mRNA Expression (Fold Change) |
| Vehicle Control | 100 | 1.0 | 1.0 |
| 0.1 µM | 98 | 0.9 | 0.95 |
| 1 µM | 95 | 0.6 | 0.7 |
| 5 µM | 92 | 0.3 | 0.4 |
| 10 µM | 85 | 0.1 | 0.2 |
| 25 µM | 60 | 0.05 | 0.1 |
2. Was the Treatment Duration Sufficient?
The timing of inhibitor treatment and subsequent sample collection is crucial. The kinetics of Wnt pathway inhibition and the turnover of target gene products (mRNA and protein) will influence the optimal experimental window.
Recommendations:
-
Conduct a Time-Course Experiment: Treat your cells with an effective concentration of this compound and collect samples at various time points (e.g., 6, 12, 24, 48 hours) to determine the peak of the inhibitory effect.
-
Consider Target Stability: The half-life of your target mRNAs and proteins will affect the time required to observe a change. For instance, β-catenin protein levels were shown to decrease in a time-dependent manner when treated with the inhibitor BHX.[3]
Table 2: Example Time-Course Experiment for a Wnt Inhibitor
| Time Point | Relative Luciferase Units (RLU) | AXIN2 mRNA Expression (Fold Change) |
| 0 hours | 1.0 | 1.0 |
| 6 hours | 0.8 | 0.9 |
| 12 hours | 0.5 | 0.6 |
| 24 hours | 0.2 | 0.3 |
| 48 hours | 0.1 | 0.2 |
3. Are There Issues with Your Assay System?
Even with optimal drug concentration and treatment duration, the assays used to measure the downstream effects of Wnt inhibition can be a source of error.
TOP/FOP-Flash Luciferase Assay
This reporter assay is commonly used to measure Wnt/β-catenin signaling activity.
Potential Issues & Solutions:
-
Low Signal: Insufficient luciferase accumulation or low expression can lead to unreliable results. Consider incubating cells for a longer period or using a different promoter to drive luciferase expression.
-
Serum Inhibition: Some components in fetal bovine serum (FBS) can interfere with the luciferase reaction. While 5-10% FBS is generally acceptable, it's worth testing different serum lots or types if you suspect an issue.
-
Cell Line Suitability: Not all cell lines are equally responsive to Wnt signaling. Ensure your chosen cell line has an active canonical Wnt pathway.
qPCR for Wnt Target Genes
Quantitative PCR is a sensitive method to measure changes in gene expression.
Potential Issues & Solutions:
-
Poor RNA Quality: Contaminated or degraded RNA will lead to inaccurate qPCR results. Always assess RNA quality (e.g., using a Bioanalyzer) before proceeding with reverse transcription.
-
Suboptimal Primers: Poorly designed primers can result in low efficiency or non-specific amplification. Validate your primers for efficiency and specificity.
-
Inappropriate Housekeeping Genes: The choice of reference genes for normalization is critical. Ensure your chosen housekeeping genes are not affected by your experimental conditions.
4. Have You Considered Cell Line-Specific Effects?
The cellular context plays a significant role in the response to Wnt pathway modulation. The genetic background of your cell line can influence its dependence on Wnt signaling and its response to inhibitors.
Recommendations:
-
Characterize Your Cell Line: Confirm that your cell line has an active Wnt pathway. This can be done by assessing baseline β-catenin levels or by stimulating the pathway with a known activator like Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
Test Multiple Cell Lines: If possible, test this compound in multiple cell lines known to have varying levels of Wnt pathway activation.
Experimental Protocols
Protocol 1: TOP/FOP-Flash Luciferase Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOP-Flash (or FOP-Flash as a negative control) reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
This compound Treatment: After 24 hours, replace the media with fresh media containing this compound at various concentrations or a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 24 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly (TOP/FOP-Flash) and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
Protocol 2: qPCR for Wnt Target Gene Expression
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or probe-based master mix with primers specific for your target genes (AXIN2, CCND1) and at least two validated housekeeping genes (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of your target genes using the delta-delta Ct method, normalizing to the geometric mean of your housekeeping genes.
Visualizations
Caption: Canonical Wnt Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
Frequently Asked Questions (FAQs)
Q1: How do I know if my cells have an active canonical Wnt signaling pathway?
A1: You can assess the activity of the canonical Wnt pathway in your cells by:
-
Western Blot for β-catenin: Check for the presence of β-catenin protein. High levels may indicate active signaling.
-
Luciferase Reporter Assay: Use a TOP-Flash reporter plasmid. High luciferase activity indicates an active pathway.
-
qPCR for Wnt Target Genes: Measure the baseline expression of Wnt target genes like AXIN2 and MYC.
-
Stimulation with Wnt Agonists: Treat cells with Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021. An increase in TOP-Flash activity or target gene expression confirms a responsive pathway.
Q2: Can I use β-catenin nuclear localization as a readout for this compound activity?
A2: Yes, inhibition of the canonical Wnt pathway should lead to a decrease in nuclear β-catenin. You can assess this by immunofluorescence microscopy or by performing cellular fractionation followed by a Western blot.
Q3: What are some common Wnt target genes I can measure by qPCR?
A3: Besides AXIN2 and CCND1 (Cyclin D1), other commonly used Wnt target genes include MYC, LEF1, and TCF7. The specific set of target genes that are regulated by Wnt signaling can be cell-type dependent.
Q4: My cell viability is significantly decreased after this compound treatment. What should I do?
A4: High levels of cell death can indicate that the concentration of this compound you are using is toxic to the cells. You should perform a dose-response experiment and assess cell viability (e.g., using an MTS assay) in parallel with your functional assays. Choose a concentration that effectively inhibits Wnt signaling without causing excessive cell death.
Q5: Could this compound be acting through a β-catenin-independent (non-canonical) Wnt pathway?
A5: It is possible. The Wnt signaling network is complex and includes non-canonical pathways that do not involve β-catenin. If you have ruled out issues with your experiments targeting the canonical pathway, you may consider investigating markers of non-canonical Wnt signaling, such as the activation of JNK or PKC.
References
- 1. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detecting Small Molecule Effects on p300 Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of novel small molecule compounds, such as YH250, on the protein-protein interactions of the transcriptional coactivator p300.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to study the effect of a compound on p300 protein-protein interactions?
A1: Several robust methods can be employed to investigate how a compound like this compound modulates p300's interactions with its binding partners. The choice of method often depends on whether you are working in a cellular context (in vivo) or with purified proteins (in vitro), and the specific question you are asking. Common techniques include:
-
Co-immunoprecipitation (Co-IP): Ideal for validating interactions within a cellular environment. An antibody targeting p300 is used to pull down p300 and its interacting proteins from a cell lysate. The effect of the compound is assessed by comparing the amount of a specific binding partner that is co-precipitated in treated versus untreated cells.
-
GST Pull-Down Assay: An in vitro method to confirm a direct interaction between p300 and a protein of interest. A purified GST-tagged "bait" protein is used to "pull down" a "prey" protein (e.g., p300) from a solution. This is useful for determining if your compound directly disrupts the binding of two purified proteins.
-
Chromatin Immunoprecipitation (ChIP): Used to investigate the recruitment of p300 to specific DNA regions and how this is affected by a compound. This is particularly relevant as p300 is a key transcriptional coactivator.
-
Fluorescence Polarization (FP)/Fluorescence Anisotropy (FA): A solution-based, in vitro technique ideal for quantifying the binding affinity between p300 and a fluorescently labeled binding partner. It is highly suitable for screening and determining the IC50 of inhibitory compounds.
Q2: My Co-IP experiment shows a decrease in the interaction between p300 and its partner in the presence of this compound. How can I be sure this is a direct effect?
A2: A decrease in interaction in a Co-IP experiment is an excellent starting point, but it could be due to indirect effects within the cell. To confirm a direct effect, you should perform an in vitro binding assay, such as a GST pull-down or a fluorescence polarization assay, using purified p300 and its interacting partner. If this compound still disrupts the interaction with purified components, it strongly suggests a direct mechanism of action.
Q3: We are not seeing any effect of our compound on the p300 interaction in our assay. What are the possible reasons?
A3: There are several potential reasons for observing no effect:
-
Compound Inactivity: The compound may not be an inhibitor of this specific p300 interaction.
-
Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes in binding.
-
Compound Stability/Solubility: The compound may be degrading or precipitating in the assay buffer.
-
Cellular Permeability (for in vivo assays): The compound may not be entering the cells or reaching the nucleus where p300 is located.
-
Incorrect Concentration Range: The concentrations tested may be too low to have a discernible effect.
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low or no signal for the interacting protein | Weak or transient interaction | Perform cross-linking before cell lysis to stabilize the interaction. Use a milder lysis buffer with lower salt and detergent concentrations. |
| Antibody is blocking the interaction site | Use an antibody that targets a different epitope on p300. | |
| Low expression of p300 or its binding partner | Confirm protein expression levels by Western blot of the input lysate. Consider overexpressing the proteins if endogenous levels are too low. | |
| High background/Non-specific binding | Insufficient washing | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by slightly increasing detergent concentration). |
| Antibody cross-reactivity | Include an isotype control IgG in a parallel experiment to ensure the precipitation is specific. | |
| Lysate is too concentrated | Dilute the lysate before immunoprecipitation. |
GST Pull-Down Assay Troubleshooting
| Problem | Possible Cause | Suggestion |
| No interaction detected | Incorrect protein folding of the bacterially expressed GST-fusion protein | Express the GST-fusion protein at a lower temperature to improve folding. Consider using a different expression system (e.g., baculovirus). |
| Interaction requires post-translational modifications | Use proteins expressed in a mammalian system. | |
| High background of non-specific proteins | Hydrophobic or ionic interactions with the beads or GST tag | Pre-clear the lysate with glutathione beads before adding the GST-tagged bait protein. Increase the salt and/or detergent concentration in the wash buffer. |
| GST-fusion protein degradation | Add protease inhibitors to the lysis buffer and keep samples cold. Analyze the purified GST-fusion protein by SDS-PAGE to check for degradation products. |
Data Presentation
The inhibitory effect of a compound on a p300 interaction is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). Below is an example table summarizing data for a known p300 inhibitor.
| Compound | Target Interaction | Assay Type | IC50 / Ki | Reference |
| A-485 | p300 Histone Acetyltransferase (HAT) activity | Biochemical Assay | 60 nM (IC50) | --INVALID-LINK--[1] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Lysate Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-p300 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting protein.
GST Pull-Down Assay Protocol
-
Protein Expression and Purification: Express and purify the GST-tagged bait protein and the prey protein (p300).
-
Bait Immobilization: Incubate the purified GST-fusion protein with glutathione-sepharose beads for 1-2 hours at 4°C.
-
Washing: Wash the beads to remove unbound GST-fusion protein.
-
Binding Reaction: Incubate the immobilized bait protein with the purified prey protein in the presence of this compound or vehicle control in a suitable binding buffer.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a glutathione-containing elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting.
Visualizations
Signaling Pathway Involving p300
p300 is a central node in many signaling pathways, acting as a transcriptional coactivator for numerous transcription factors. For instance, in response to growth factor signaling, transcription factors like c-Jun can be activated and recruit p300 to target gene promoters, leading to histone acetylation and gene expression.
Caption: A simplified signaling pathway illustrating the role of p300.
Experimental Workflow for Testing this compound
This workflow outlines the steps to characterize the effect of a novel compound on a p300-protein interaction.
Caption: Workflow for characterizing a p300 interaction inhibitor.
Troubleshooting Logic for Co-IP
A decision tree to help troubleshoot common issues in Co-IP experiments.
Caption: A troubleshooting decision tree for Co-IP experiments.
References
Technical Support Center: Optimizing In Vitro Experiments with YH250
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro experiments using YH250.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), a key downstream component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and plays a critical role in cell proliferation, differentiation, and survival.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Q2: How do I determine the optimal incubation time for this compound in my cell line?
A2: The optimal incubation time for this compound will depend on your specific cell line and the experimental endpoint. We recommend performing a time-course experiment to determine the ideal duration of treatment. A general workflow for this is outlined below.
Technical Support Center: Assessing YH250 Batch-to-Batch Variability
Welcome to the technical support center for YH250. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential batch-to-batch variability in their experiments involving this compound. Consistent compound quality is critical for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
A1: Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of the same compound.[1] For a novel compound like this compound, this variability can arise from minor differences in the manufacturing process.[1] It is a significant concern because even subtle variations in purity, impurity profiles, or physical properties can lead to inconsistent experimental results, impacting data reproducibility and the overall integrity of your research.[1][2][3]
Q2: What are the common causes of batch-to-batch variability?
A2: The primary causes of batch-to-batch variability in chemical synthesis include:
-
Differences in raw materials: Variations in the purity or source of starting materials.
-
Process parameter fluctuations: Minor changes in reaction temperature, pressure, or mixing speed.[4][5]
-
Purification inconsistencies: Differences in the efficiency of purification steps.
-
Human error: Variations in how a process is carried out by different operators.
-
Equipment differences: Use of different reactors or purification columns.
Q3: How can I assess the purity and identity of a new batch of this compound?
A3: A comprehensive approach combining several analytical techniques is recommended to confirm the purity and identity of each new batch of this compound. These methods include:
-
Chromatographic Methods (HPLC, GC): To determine the percentage of the active compound and identify any impurities.[][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.[][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound.[][9]
-
Physical Characterization: Measuring the melting point or boiling point can be a simple yet effective way to detect impurities.[8][10]
Troubleshooting Guides
This section provides guidance on specific issues you might encounter during your experiments that could be linked to this compound batch-to-batch variability.
Issue 1: Inconsistent Biological Activity Observed Between Batches
You notice that different batches of this compound are producing varying levels of the expected biological effect in your cellular assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Recommended Actions:
-
Physicochemical Characterization: Compare the physical properties of the different batches.
Parameter Method Expected Result for this compound Appearance Visual Inspection White to off-white crystalline solid Solubility Solvent Dissolution > 25 mg/mL in DMSO Melting Point Differential Scanning Calorimetry (DSC) 150-155 °C -
Comparative Analytical Chemistry: Analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC).
Batch ID Purity by HPLC (%) Retention Time (min) This compound-001 99.5 5.2 This compound-002 98.2 5.2 This compound-003 99.6 5.1 -
Dose-Response Curve Comparison: Perform a parallel dose-response experiment with the different batches to quantify the shift in potency (EC50/IC50).
-
Impurity Profiling: Use a high-resolution technique like LC-MS to identify and compare the impurity profiles of the batches. A new or more abundant impurity in one batch could be responsible for the altered activity.
Issue 2: Unexpected Peaks in Chromatography
When analyzing a new batch of this compound using HPLC, you observe unexpected peaks that were not present in previous batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatography peaks.
Recommended Actions:
-
Verify Experimental Conditions: Ensure that the mobile phase composition, pH, and column temperature are correct and consistent with previous runs.[11]
-
Run a Blank: Inject a sample of the solvent used to dissolve the this compound to rule out contamination from the solvent or the HPLC system itself.[11]
-
Analyze by LC-MS: Use Liquid Chromatography-Mass Spectrometry to obtain the mass of the unexpected peaks. This will help in identifying them as potential impurities, degradation products, or contaminants.
-
Compare to Reference Standard: If available, run a reference standard of this compound to see if the unexpected peaks are present.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound batch and identify any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of ACN to prepare a 1 mg/mL stock solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 10 10 90 12 90 12.1 10 | 15 | 10 |
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample from Protocol 1
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Infusion: Directly infuse the this compound solution (or use the eluent from the HPLC) into the ESI-MS.
-
MS Parameters:
-
Ionization Mode: Positive
-
Scan Range: 100-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Data Analysis: Look for the [M+H]+ ion corresponding to the expected molecular weight of this compound.
Signaling Pathway Considerations
This compound is a hypothetical inhibitor of the hypothetical "Kinase X" in the "Growth Factor Signaling Pathway". Variability in this compound batches could lead to off-target effects or reduced potency, affecting downstream signaling.
Caption: Hypothetical signaling pathway affected by this compound.
If you continue to experience issues after following these guides, please contact our technical support team and provide the batch numbers of the this compound you are using, along with the data you have collected.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric Materials in Biomedical Engineering: A Bibliometric Mapping [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. quora.com [quora.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moravek.com [moravek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
YH250: A Potent and Selective Inhibitor of the p300/β-catenin Interaction for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YH250 with an alternative inhibitor of the Wnt/β-catenin signaling pathway, ICG-001. This document outlines the inhibitory effects, selectivity, and experimental validation of this compound, supported by detailed experimental protocols and data visualizations.
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and stem cell self-renewal. Dysregulation of this pathway is implicated in various diseases, notably cancer. A key event in this pathway is the interaction of β-catenin with transcriptional coactivators, primarily the highly homologous CREB-binding protein (CBP) and p300. The differential engagement of β-catenin with either CBP or p300 can lead to distinct transcriptional programs. This compound is a novel small molecule antagonist that selectively disrupts the interaction between p300 and β-catenin, offering a targeted approach to modulate Wnt/β-catenin signaling.
Comparative Analysis of this compound and ICG-001
This compound is a potent and highly selective inhibitor of the p300/β-catenin interaction. In contrast, ICG-001 is a well-characterized inhibitor that selectively targets the CBP/β-catenin interaction. This fundamental difference in selectivity provides researchers with distinct tools to dissect the specific roles of p300 and CBP in Wnt/β-catenin-mediated gene transcription.
| Feature | This compound | ICG-001 |
| Target | p300/β-catenin interaction | CBP/β-catenin interaction |
| IC50 | < 100 nM | 3 µM (for CBP/β-catenin) |
| Selectivity | >200-fold for p300 over CBP | Selective for CBP over p300 |
| Reported Effects | Promotes stem cell self-renewal and hematopoietic recovery | Induces apoptosis in transformed cells |
| Chemical Structure | C33H38Cl2N6O6 | C33H32N4O4 |
Visualizing the Mechanism of Action
The following diagrams illustrate the p300/β-catenin signaling pathway and the distinct points of intervention for this compound and ICG-001.
A Comparative Guide to YH250 and ICG-001 in Stem Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used small molecules, YH250 and ICG-001, in the context of stem cell differentiation. Both molecules are known to modulate the canonical Wnt/β-catenin signaling pathway, a critical regulator of stem cell fate, but through distinct mechanisms. Understanding these differences is crucial for selecting the appropriate tool to either maintain pluripotency or direct differentiation in various research and therapeutic applications.
Mechanism of Action: A Tale of Two Coactivators
The canonical Wnt/β-catenin signaling pathway culminates in the nuclear translocation of β-catenin, which then associates with transcriptional coactivators to regulate gene expression. The choice of coactivator, either CREB-binding protein (CBP) or its close homolog p300, is a key determinant of cellular outcome.
-
ICG-001 is a specific antagonist of the CBP/β-catenin interaction. By blocking this interaction, ICG-001 shifts the equilibrium towards the formation of the p300/β-catenin complex, which is predominantly associated with the activation of differentiation-related gene programs.[1]
-
This compound , in contrast, is a specific antagonist of the p300/β-catenin interaction. By inhibiting this complex, this compound promotes the association of β-catenin with CBP , a partnership linked to the maintenance of stem cell self-renewal and proliferation.[1]
This fundamental difference in their mechanism of action leads to opposing effects on stem cell fate, making them valuable tools for dissecting and controlling the intricate balance between self-renewal and differentiation.
References
A Comparative Analysis of YH250 and Other p300 Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the efficacy and mechanisms of leading p300 inhibitors, featuring a comparative analysis of YH250 against other notable compounds in the field. This guide provides quantitative data, detailed experimental protocols, and a visual representation of the p300 signaling pathway to support researchers and scientists in their drug discovery and development endeavors.
The E1A binding protein p300 is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression through chromatin modification and interaction with various transcription factors. Its dysregulation has been implicated in numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. A growing number of small molecule inhibitors targeting p300 are being developed and evaluated. This guide provides a comparative overview of the efficacy of a novel p300 inhibitor, this compound, in relation to other well-characterized inhibitors such as A-485 and CCS1477.
Quantitative Comparison of p300 Inhibitor Efficacy
The following table summarizes the inhibitory activities of this compound, A-485, and CCS1477 against p300. It is important to note the different assay types used to determine these values, as they reflect different aspects of inhibitor function, from direct binding and enzymatic inhibition to cellular pathway modulation.
| Inhibitor | Target(s) | Assay Type | IC50 / Kd | Selectivity | Reference |
| This compound | p300/β-catenin interaction | SuperTopflash reporter assay | < 100 nM | >200-fold for p300 over CBP | [1] |
| A-485 | p300 HAT, CBP HAT | TR-FRET assay | p300: 9.8 nM, CBP: 2.6 nM | Potent inhibitor of both p300 and CBP | [2][3] |
| CCS1477 | p300 Bromodomain, CBP Bromodomain | Surface Plasmon Resonance (SPR) | p300: 1.3 nM (Kd), CBP: 1.7 nM (Kd) | ~170-fold for p300/CBP over BRD4 | [1][2][4][5] |
| p300 | In-cell BRET assay | 19 nM | ~55-fold for p300 over BRD4 | [2] | |
| Prostate Cancer Cell Lines (22Rv1, VCaP) | Cell Proliferation Assay | 96 nM (22Rv1), 49 nM (VCaP) | - | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
This compound: SuperTopflash Reporter Assay
This assay is designed to measure the activity of the Wnt/β-catenin signaling pathway.
-
Cell Line: HEK293T cells are commonly used for this assay.
-
Reagents: SuperTopflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene), a β-galactosidase expression plasmid (for transfection control), this compound compound, and a positive control (e.g., Wnt3a conditioned media).
-
Procedure:
-
Cells are co-transfected with the SuperTopflash and β-galactosidase plasmids.
-
After transfection, cells are treated with varying concentrations of this compound or vehicle control.
-
Cells are stimulated with a Wnt pathway activator (e.g., Wnt3a) to induce β-catenin-mediated transcription.
-
After a defined incubation period (typically 24-48 hours), cell lysates are prepared.
-
Luciferase and β-galactosidase activities are measured using a luminometer and a spectrophotometer, respectively.
-
Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency and cell viability.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the normalized luciferase activity.
-
A-485: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct inhibitory effect of a compound on the histone acetyltransferase activity of p300.
-
Enzyme: Recombinant human p300 catalytic domain (e.g., bromodomain-HAT-C/H3 domain).
-
Substrates: A biotinylated histone H3 or H4 peptide and acetyl-coenzyme A (acetyl-CoA).
-
Detection Reagents: Europium-labeled anti-acetylated lysine antibody (donor fluorophore) and streptavidin-conjugated allophycocyanin (acceptor fluorophore).
-
Procedure:
-
The p300 enzyme is incubated with varying concentrations of A-485 or vehicle control in an assay buffer.
-
The histone peptide and acetyl-CoA are added to initiate the acetylation reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The detection reagents are added, and the mixture is incubated to allow for binding to the acetylated, biotinylated peptide.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is generated when the donor and acceptor fluorophores are in close proximity, which occurs when the peptide is acetylated.
-
The IC50 value is determined by plotting the TR-FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
CCS1477: Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the binding affinity and kinetics of a small molecule to its protein target.
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Protein: Recombinant p300 bromodomain is immobilized on a sensor chip.
-
Analyte: CCS1477 is dissolved in a suitable running buffer and injected over the sensor chip surface at various concentrations.
-
Procedure:
-
The p300 bromodomain is covalently coupled to the surface of a sensor chip.
-
A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.
-
Different concentrations of CCS1477 are injected over the surface, and the change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time as a response unit (RU).
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the binding data to a suitable kinetic model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.[1][2]
-
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Wnt/β-catenin signaling pathway illustrating the role of p300 and the inhibitory action of this compound.
Caption: Experimental workflow for a TR-FRET assay to measure p300 HAT activity.
Discussion and Conclusion
The landscape of p300 inhibitors is diverse, with compounds targeting different functional domains of the protein, including the histone acetyltransferase (HAT) domain and the bromodomain. This compound emerges as a distinct inhibitor that targets the protein-protein interaction between p300 and β-catenin. This mechanism is particularly relevant in the context of Wnt/β-catenin signaling, a pathway frequently dysregulated in cancer. The high selectivity of this compound for the p300/β-catenin interaction over the CBP/β-catenin interaction suggests a potential for more targeted therapeutic effects with a reduced side-effect profile.
A-485, a potent inhibitor of the HAT domain of both p300 and CBP, provides a tool to probe the consequences of inhibiting the enzymatic activity of these acetyltransferases. Its acetyl-CoA competitive nature has been well-characterized. CCS1477, on the other hand, targets the bromodomain of p300 and CBP, interfering with their ability to recognize and bind to acetylated histones, thereby disrupting their recruitment to chromatin.
The choice of inhibitor for research or therapeutic development will depend on the specific biological question or the desired therapeutic outcome. For studies focused on the role of p300 in Wnt signaling, this compound offers a unique and selective tool. For broader inhibition of p300/CBP's enzymatic activity, A-485 is a well-validated compound. To investigate the role of p300/CBP as readers of histone acetylation, CCS1477 is a suitable choice.
This guide provides a foundational comparison of these key p300 inhibitors. Further head-to-head studies employing standardized assays will be crucial for a more definitive comparative assessment of their potency and selectivity. The continued development and characterization of novel inhibitors like this compound are vital for advancing our understanding of p300 biology and for developing effective therapies for p300-driven diseases.
References
Validating the Mechanism of Action of p300 Inhibitors via p300 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of p300 inhibitors, using the representative compound A-485 as an example, in the context of p300 knockdown. The objective is to offer a framework for assessing on-target effects and comparing the cellular and biochemical potency of novel p300 inhibitors.
Introduction to p300 Inhibition
The histone acetyltransferase p300 (also known as EP300) and its close homolog CREB-binding protein (CBP) are critical regulators of gene expression.[1][2] They function by acetylating histone proteins, primarily at H3K18 and H3K27, which leads to a more open chromatin structure and transcriptional activation.[1][3] Additionally, p300/CBP can acetylate non-histone proteins, including various transcription factors, further influencing cellular processes.[2] Due to their central role in cell growth, differentiation, and oncogenesis, p300 and CBP have emerged as significant targets for cancer drug development.[1][4][5]
Small molecule inhibitors targeting the catalytic acetyltransferase domain of p300/CBP have been developed to counteract aberrant gene activation in diseases like cancer.[6] Validating that the observed cellular effects of these inhibitors are indeed due to the specific inhibition of p300 is a critical step in their preclinical development. One of the most direct methods for this validation is to compare the phenotypic and molecular effects of the compound with those induced by the genetic knockdown of p300.
Comparative Analysis of p300 Inhibitors
Several small molecule inhibitors targeting the p300/CBP acetyltransferase domain have been characterized. This section provides a comparative summary of their biochemical potency.
| Compound | Target(s) | IC50 (nM) | Notes |
| A-485 | p300/CBP | 44.8 nM (at low acetyl-CoA) | An indane spiro-oxazolidinedione.[4] Potency is reduced at higher, more physiologically relevant acetyl-CoA concentrations (IC50 = 1.3 µM).[4] |
| iP300w | p300/CBP | 15.8 nM | A spiro-hydantoin.[4] |
| CPI-1612 | p300/CBP | 10.7 nM | An aminopyridine, showing the highest potency in biochemical assays.[4] |
| L002 | p300 | 1.98 µM | Also shows some inhibitory activity against CBP, PCAF, and GCN5.[5] |
| C646 | p300/CBP | - | A known HAT inhibitor shown to reduce pro-inflammatory gene expression.[7] |
| CCS1477 | p300/CBP Bromodomain | - | A selective bromodomain inhibitor, affecting enhancer activity.[8] |
Validating Mechanism of Action through p300 Knockdown
To confirm that the biological effects of a p300 inhibitor like A-485 are a direct result of p300 inhibition, a p300 knockdown experiment using siRNA or shRNA is the gold standard. The rationale is that if the inhibitor is on-target, its effects should phenocopy the effects of reducing p300 protein levels.
Experimental Workflow for p300 Knockdown Validation
Caption: Experimental workflow for validating a p300 inhibitor's mechanism of action.
Key Experimental Protocols
1. p300 Knockdown using siRNA
-
Cell Lines: Human breast cancer cell line MCF-7 or rat pituitary adenoma cell line GH3 are suitable models.[3][4]
-
Reagents:
-
p300-specific siRNAs (at least two independent sequences to control for off-target effects)
-
Non-targeting (scramble) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
-
Protocol:
-
Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.
-
Dilute p300 siRNA or control siRNA in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 24-72 hours before harvesting for analysis.
-
2. Western Blot Analysis
-
Purpose: To confirm p300 protein knockdown and assess the impact on downstream histone acetylation marks.
-
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-p300
-
Anti-H3K18ac
-
Anti-H3K27ac
-
Anti-Histone H3 (as a loading control)
-
Anti-β-actin or GAPDH (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate and imaging system.
-
3. Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To confirm the reduction of p300 mRNA levels following siRNA transfection.
-
Protocol:
-
Isolate total RNA from cells using TRIzol or a similar reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for p300 and a housekeeping gene (e.g., TATA-box binding protein, TBP).[9]
-
Calculate the relative expression of p300 mRNA using the ΔΔCt method.[9]
-
4. Cell Proliferation and Colony Formation Assays
-
Purpose: To compare the phenotypic effects of the p300 inhibitor with p300 knockdown.
-
Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in a 96-well plate.
-
After treatment with the inhibitor or transfection with siRNA, add the assay reagent at specified time points (e.g., 24, 48, 72 hours).
-
Measure absorbance or luminescence according to the manufacturer's instructions.
-
-
Colony Formation Assay:
-
Seed a low number of cells (e.g., 500-1000) in a 6-well plate.
-
Treat with the inhibitor or transfect with siRNA.
-
Allow cells to grow for 1-2 weeks, replacing the medium as needed.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies.
-
Expected Outcomes and Interpretation
A successful validation will demonstrate that the pharmacological inhibition of p300 with a compound like A-485 recapitulates the effects of genetic p300 knockdown.
| Assay | Expected Outcome with p300 siRNA | Expected Outcome with A-485 | Interpretation of Concordance |
| Western Blot | Decreased p300 protein levels.[3] Decreased levels of H3K18ac and H3K27ac.[3] | No change in p300 protein levels. Decreased levels of H3K18ac and H3K27ac. | Confirms inhibitor targets p300's catalytic activity. |
| qRT-PCR | Decreased p300 mRNA levels.[3] | No significant change in p300 mRNA levels. | Confirms siRNA specificity at the transcript level. |
| Cell Proliferation | Significant inhibition of cell growth.[3] | Dose-dependent inhibition of cell growth.[10] | Supports that the anti-proliferative effect is on-target. |
| Colony Formation | Reduced number and size of colonies.[3] | Reduced number and size of colonies. | Further confirms the on-target anti-proliferative effect. |
Signaling Pathway Context
The validation experiments should be interpreted within the context of the p300 signaling pathway. p300/CBP acts as a central hub, integrating signals from various transcription factors to regulate gene expression programs involved in cell proliferation and survival.
Caption: p300 signaling pathway and points of intervention.
By demonstrating a convergence of outcomes between pharmacological inhibition and genetic knockdown, researchers can confidently attribute the biological activity of their compound to the specific inhibition of p300, a critical milestone in the preclinical validation of novel cancer therapeutics.
References
- 1. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to Acetylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Therapeutic targeting of the p300/CBP bromodomain enhances the efficacy of immune checkpoint blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Germline or inducible knockout of p300 or CBP in skeletal muscle does not alter insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
YH250 vs. PRI-724: A Comparative Analysis of Wnt/β-Catenin Pathway Inhibitors in Cancer Models
A detailed examination of two distinct modulators of the Wnt/β-catenin signaling pathway, YH250 and PRI-724, reveals differing therapeutic strategies targeting this critical cancer-associated cascade. While both molecules aim to disrupt the transcriptional activity of β-catenin, they do so by selectively targeting different coactivator interactions, leading to potentially divergent downstream effects and therapeutic applications.
This guide provides a comparative analysis of this compound and PRI-724, focusing on their mechanisms of action, available preclinical and clinical data in cancer models, and the experimental protocols utilized in their evaluation. This objective comparison is intended for researchers, scientists, and drug development professionals to better understand the nuances of these two investigational agents.
Mechanism of Action: A Tale of Two Coactivators
The canonical Wnt/β-catenin signaling pathway plays a pivotal role in cell proliferation, differentiation, and tumorigenesis. A key event in this pathway is the interaction of β-catenin with transcriptional coactivators, primarily CREB-binding protein (CBP) and its homolog p300. This compound and PRI-724 exploit this interaction but with a crucial difference in selectivity.
PRI-724 is a first-in-class small molecule that specifically antagonizes the interaction between β-catenin and CBP .[1] This disruption is intended to inhibit the transcription of Wnt target genes that drive cancer cell proliferation and survival. Preclinical studies have demonstrated that PRI-724 can promote the differentiation of cancer stem cells, making them more susceptible to chemotherapy.[2]
This compound , on the other hand, is a potent and selective antagonist of the p300/β-catenin interaction .[3] It has been shown to leave the CBP/β-catenin interaction largely unaffected. This selective inhibition is thought to bias Wnt/β-catenin signaling towards a CBP-dominated transcriptional program, which favors self-renewal of stem cells, as opposed to the p300-driven differentiation program.[3] While its primary reported application is in hematopoietic recovery post-radiation, its potential in oncology is being explored due to the role of the p300/β-catenin interaction in certain cancers.[3][4]
Below is a diagram illustrating the distinct mechanisms of action of this compound and PRI-724 within the Wnt/β-catenin signaling pathway.
Comparative Efficacy in Cancer Models
The available data on the efficacy of this compound and PRI-724 in cancer models is heavily skewed towards PRI-724, which has undergone more extensive preclinical and clinical investigation.
Preclinical Data Summary
| Parameter | This compound | PRI-724 |
| Cancer Models Studied | Data not available in public domain for cancer models. Primary studies focus on hematopoietic recovery. | Pancreatic, Head and Neck, Hepatocellular, Neuroendocrine, Soft Tissue Sarcoma, Germ Cell Tumors.[3][5] |
| Effect on Cell Viability | Potential to suppress tumor progression is suggested but not demonstrated in cancer cell lines.[3] | Dose-dependent reduction in viability of various cancer cell lines.[3][5] |
| Induction of Apoptosis | Data not available. | Increased apoptosis-related proteins and caspase-3/7 activity in hepatocellular and head and neck carcinoma cells.[5] |
| Effect on Cell Cycle | Data not available. | Cell cycle arrest, often in the G1/G0 phase.[3] |
| In Vivo Efficacy | In murine models, promotes hematopoietic stem/progenitor cell proliferation post-radiation.[3] | Inhibited tumor growth in xenograft models of various cancers.[4] |
Clinical Data Summary
| Parameter | This compound | PRI-724 |
| Clinical Development Stage | No clinical trials in cancer reported. | Phase I and Ib clinical trials completed.[1][2][4] |
| Indications Studied | Not applicable for cancer. | Advanced solid tumors, including pancreatic adenocarcinoma.[2][4][6] |
| Safety Profile | Data not available from human studies. | Generally acceptable toxicity profile. Common adverse events include hyperbilirubinemia, diarrhea, nausea, and fatigue.[1][5] |
| Clinical Activity | Not applicable. | Modest clinical activity observed, with stable disease reported in some patients with advanced pancreatic cancer.[2] |
Experimental Protocols
Detailed experimental protocols for this compound in cancer models are not available. The following sections provide an overview of typical methodologies used in the evaluation of PRI-724.
Cell Viability Assays
-
Method: Cancer cell lines (e.g., CAL 27, FaDu for head and neck cancer) are seeded in 96-well plates and treated with varying concentrations of PRI-724. Cell viability is assessed after a specified incubation period (e.g., 48 hours) using assays such as the resazurin-based assay.
-
Data Analysis: IC50 values (the concentration of the drug that causes 50% inhibition of cell viability) are calculated.
Apoptosis Assays
-
Method: Apoptosis is quantified using flow cytometry after staining cells with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.
-
Data Analysis: The percentage of early apoptotic, late apoptotic, and necrotic cells is determined.
Cell Cycle Analysis
-
Method: Cells are treated with PRI-724, harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
In Vivo Xenograft Studies
-
Method: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells. Once tumors are established, mice are treated with PRI-724 or a vehicle control.
-
Data Analysis: Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. Immunohistochemical analysis of tumor tissue may be performed to assess biomarkers.
The workflow for a typical preclinical evaluation of a Wnt inhibitor like PRI-724 is depicted in the diagram below.
Conclusion
This compound and PRI-724 represent two distinct approaches to targeting the Wnt/β-catenin pathway. PRI-724, a CBP/β-catenin inhibitor, has a more established profile in cancer research with a body of preclinical and early clinical data supporting its modest anti-tumor activity. In contrast, this compound, a selective p300/β-catenin inhibitor, is a newer entity with its primary described role in stimulating hematopoiesis.
While the selective modulation of p300/β-catenin by this compound presents an intriguing alternative for therapeutic intervention, its potential in oncology remains largely theoretical and requires substantial investigation in relevant cancer models. Future head-to-head studies in various cancer types will be necessary to elucidate the differential therapeutic efficacy and potential synergistic or unique applications of inhibiting the CBP versus the p300 coactivator in the context of Wnt-driven malignancies. For now, PRI-724 remains the more characterized of the two agents in the field of cancer research.
References
- 1. US11655233B2 - WNT signaling pathway inhibitors for treatments of disease - Google Patents [patents.google.com]
- 2. Timeline of Translational Formulation Technologies for Cancer Therapy: Successes, Failures, and Lessons Learned Therefrom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach shows promise in enhancing radiotherapy efficacy for squamous cell head and neck cancer | Winship Cancer Institute of Emory University [winshipcancer.emory.edu]
- 6. IJMS | Free Full-Text | Anti-HER2 Cancer-Specific mAb, H2Mab-250-hG1, Possesses Higher Complement-Dependent Cytotoxicity than Trastuzumab [mdpi.com]
assessing the specificity of YH250 against other histone acetyltransferases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor A-485 against other HAT enzymes, supported by experimental data. A-485 demonstrates exceptional specificity for the homologous HATs p300 and CBP, making it a valuable tool for investigating their roles in health and disease.
A-485 is a potent, cell-permeable small molecule that acts as a catalytic inhibitor of p300 and CBP.[1] It functions by competing with the cofactor acetyl-CoA, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates.[1][2] This targeted inhibition allows for the precise dissection of p300/CBP-mediated biological processes.
Comparative Inhibitory Activity of A-485
The following table summarizes the inhibitory activity of A-485 against a panel of human histone acetyltransferases. The data highlights the remarkable selectivity of A-485 for p300 and CBP.
| Target Enzyme | IC50 (nM) | Percent Inhibition at 10 µM |
| p300 | 9.8 | >99% |
| CBP | 2.6 | >99% |
| PCAF | >10,000 | No inhibition observed |
| GCN5L2 | >10,000 | No inhibition observed |
| HAT1 | >10,000 | No inhibition observed |
| MYST3 | >10,000 | No inhibition observed |
| MYST4 | >10,000 | No inhibition observed |
| TIP60 | >10,000 | No inhibition observed |
Data sourced from Lasko et al., Nature, 2017.[1]
Experimental Methodologies
The specificity of A-485 was determined through a combination of biochemical and cellular assays.
Biochemical Specificity Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The inhibitory activity of A-485 against various HAT enzymes was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This in vitro method measures the acetylation of a specific histone peptide substrate by a recombinant HAT enzyme.
Principle: The assay relies on the proximity-based transfer of energy from a donor fluorophore (conjugated to an anti-acetyl lysine antibody) to an acceptor fluorophore (conjugated to the histone peptide substrate). When the histone peptide is acetylated by the HAT enzyme, the antibody binds to the acetylated lysine, bringing the donor and acceptor fluorophores close enough for FRET to occur. The resulting FRET signal is proportional to the extent of histone acetylation. The presence of an inhibitor like A-485 reduces the rate of acetylation, leading to a decrease in the FRET signal.
General Protocol:
-
Reaction Setup: Recombinant human HAT enzyme, a biotinylated histone H4 peptide substrate, and acetyl-CoA are combined in a reaction buffer in the wells of a microplate.
-
Inhibitor Addition: A-485 or a vehicle control (DMSO) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at room temperature to allow for enzymatic acetylation of the histone peptide.
-
Detection: A detection solution containing a europium-labeled anti-acetyl lysine antibody (donor) and streptavidin-conjugated allophycocyanin (acceptor) is added. The streptavidin binds to the biotinylated histone peptide.
-
Signal Measurement: The plate is incubated to allow for antibody binding, and the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Cellular Specificity Assessment: High-Content Imaging of Histone Acetylation
To confirm the selectivity of A-485 within a cellular context, its effect on specific histone acetylation marks was evaluated. This is crucial as off-target effects can occur in a complex cellular environment.
Principle: This assay quantifies the levels of specific histone acetylation marks (e.g., H3K27ac, a primary target of p300/CBP, versus other marks) in cells treated with the inhibitor. A significant reduction in the target mark with no effect on other histone marks indicates high cellular specificity.
General Protocol:
-
Cell Culture and Treatment: Human cells (e.g., PC-3 prostate cancer cells) are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of A-485 or a vehicle control for a specified duration (e.g., 3 hours).
-
Immunofluorescence Staining: After treatment, the cells are fixed, permeabilized, and stained with primary antibodies specific for different histone acetylation marks (e.g., anti-H3K27ac, anti-H3K9ac). Subsequently, fluorescently labeled secondary antibodies are used for detection. Nuclear DNA is counterstained with a dye like DAPI.
-
Image Acquisition: The plates are imaged using a high-content automated microscope, capturing images of the fluorescently labeled histone modifications and nuclei.
-
Image Analysis: Image analysis software is used to identify individual nuclei based on the DAPI stain and to quantify the mean fluorescence intensity of the specific histone acetylation mark within each nucleus.
-
Data Analysis: The fluorescence intensity of the target histone mark in inhibitor-treated cells is normalized to that of vehicle-treated cells to determine the extent of inhibition. The results for the on-target mark (H3K27ac) are compared to those of off-target marks to assess cellular selectivity. In the case of A-485, a significant and dose-dependent decrease was observed for H3K27ac and H3K18ac, while other histone marks were unaffected.
Visualizing Experimental and Biological Pathways
To further clarify the methodologies and the biological context of A-485's action, the following diagrams are provided.
Caption: Workflow for assessing the specificity of a HAT inhibitor.
Caption: Role of p300/CBP in gene regulation and its inhibition by A-485.
References
Validating the On-Target Effects of YH250: A Comparative Guide to CRISPR-Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of YH250, a selective small-molecule antagonist of the p300/β-catenin interaction. We will explore the use of CRISPR-Cas9 as a genetic validation tool and compare it with alternative biophysical and biochemical methods, providing supporting data and detailed protocols to aid in the design of robust validation studies.
This compound selectively disrupts the protein-protein interaction between the transcriptional co-activator p300 and β-catenin. This targeted inhibition is intended to modulate Wnt/β-catenin signaling pathways, which are critical in stem cell self-renewal and are often dysregulated in various diseases. Confirming that the observed cellular phenotype of this compound is a direct consequence of its interaction with p300 is a critical step in its development as a research tool and potential therapeutic agent.
Comparison of On-Target Validation Methods
The following table summarizes the key characteristics of different experimental approaches for validating the on-target effects of this compound.
| Method | Principle | Type of Validation | Throughput | Key Readouts | Strengths | Limitations |
| CRISPR-Cas9 Gene Knockout | Genetic ablation of the target protein (p300) to mimic pharmacological inhibition. | Genetic | Low to Medium | Cell viability, colony formation, target gene expression. | Provides a definitive genetic benchmark for the on-target phenotype. | Can induce compensatory mechanisms; potential for off-target gene editing. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein (p300) upon ligand (this compound) binding in a cellular context. | Biophysical | Medium to High | Thermal shift (ΔTm) of p300. | Directly demonstrates target engagement in intact cells. | Does not directly measure downstream functional consequences. |
| Biochemical Histone Acetyltransferase (HAT) Assay | Measures the enzymatic activity of p300's histone acetyltransferase domain in the presence of an inhibitor. | Biochemical | High | IC50 value. | Allows for precise quantification of inhibitory potency. | In vitro assay may not fully recapitulate cellular conditions. |
CRISPR-Cas9 Mediated Target Validation
Genetic ablation of the target protein using CRISPR-Cas9 is a powerful method to validate the on-target effects of a small molecule inhibitor. By knocking out the gene encoding p300 (EP300), researchers can assess whether the resulting cellular phenotype phenocopies the effects of this compound treatment. A successful validation would demonstrate that both the genetic knockout and the small molecule inhibitor lead to similar downstream biological consequences.
Experimental Workflow: CRISPR-Cas9 Knockout of EP300
Supporting Experimental Data
Studies have demonstrated that the genetic knockout of EP300 can lead to reduced cell proliferation and colony formation in cancer cell lines that are dependent on p300 activity. For instance, in neuroblastoma cell lines, CRISPR-Cas9-mediated deletion of EP300 resulted in a significant reduction in colony formation compared to control cells.[1] Similarly, targeting the bromodomains of EP300 and its paralog CREBBP using CRISPR-Cas9 in breast cancer cells led to antiproliferative effects.[2]
Table 1: Representative Data from CRISPR-Cas9 Validation of p300 Dependency
| Cell Line | Genetic Perturbation | Observed Phenotype | Reference |
| Kelly (Neuroblastoma) | EP300 CRISPR Knockout | Marked reduction in colony formation | [1] |
| BE2C (Neuroblastoma) | EP300 CRISPR Knockout | Marked reduction in colony formation | [1] |
| MDA-MB-453 (Breast Cancer) | EP300 Bromodomain Targeting | Antiproliferative effects | [2] |
Alternative On-Target Validation Methods
While CRISPR-Cas9 provides strong genetic evidence, other methods can offer complementary and more direct validation of target engagement and inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a small molecule to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Experimental Workflow: Cellular Thermal Shift Assay
A positive result in a CETSA experiment would be a statistically significant increase in the melting temperature of p300 in cells treated with this compound compared to vehicle-treated cells, providing direct evidence of target engagement.
Biochemical Histone Acetyltransferase (HAT) Assay
Since p300 possesses histone acetyltransferase (HAT) activity, a biochemical assay measuring this enzymatic function can be used to quantify the inhibitory potency of a compound. This is particularly relevant for p300 inhibitors that target the HAT domain, such as A-485.[3] While this compound targets the p300/β-catenin interaction, understanding its effect, if any, on the HAT activity can provide additional specificity information.
Experimental Workflow: Biochemical HAT Assay
Table 2: Representative Data from a Biochemical HAT Assay for a p300/CBP Inhibitor
| Compound | Target | Assay Type | IC50 | Reference |
| A-485 | p300 HAT | Biochemical HAT Assay | 0.06 µM | [3] |
Signaling Pathway Context
This compound modulates the Wnt/β-catenin signaling pathway by selectively inhibiting the interaction between p300 and β-catenin. The following diagram illustrates this mechanism.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of EP300
-
gRNA Design and Cloning:
-
Design at least two independent guide RNAs (gRNAs) targeting an early exon of the human EP300 gene using a suitable online tool (e.g., CHOPCHOP, Synthego).
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduce the target cell line with the lentivirus in the presence of polybrene.
-
-
Selection and Validation of Knockout Cells:
-
Select transduced cells with the appropriate antibiotic (e.g., puromycin).
-
Expand single-cell clones to establish clonal knockout cell lines.
-
Validate the knockout of p300 protein expression by Western blot analysis using a specific anti-p300 antibody.
-
Confirm the on-target mutations by Sanger sequencing of the genomic region targeted by the gRNAs.
-
-
Phenotypic Analysis:
-
Perform cellular assays such as cell proliferation assays (e.g., MTS or CellTiter-Glo) and colony formation assays on the validated knockout and control cell lines.
-
Compare the results to the same assays performed on wild-type cells treated with varying concentrations of this compound.
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture the target cells to ~80% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, leaving one sample at room temperature as a control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble p300 in each sample using Western blotting with a specific anti-p300 antibody.
-
-
Data Analysis:
-
Measure the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensities against the corresponding temperatures to generate melting curves.
-
Determine the melting temperature (Tm) for both the this compound-treated and vehicle-treated samples. A significant shift in Tm indicates target engagement.
-
Biochemical Histone Acetyltransferase (HAT) Assay
-
Reaction Setup:
-
Prepare a reaction buffer containing Tris-HCl, DTT, and a protease inhibitor cocktail.
-
In a 96-well plate, add recombinant human p300 enzyme, a histone H3 peptide substrate, and varying concentrations of this compound or a known p300 inhibitor (e.g., A-485) as a positive control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding Acetyl-Coenzyme A (e.g., containing 3H-acetyl group).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Acetylation:
-
Stop the reaction.
-
Transfer the reaction mixture to a filter paper, and wash to remove unincorporated [3H]Acetyl-CoA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of HAT activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
By employing a combination of these genetic, biophysical, and biochemical approaches, researchers can rigorously validate the on-target effects of this compound, providing a solid foundation for its use in further research and development.
References
Validating RNA-Seq Insights: A Comparative Analysis of YH250-Treated Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RNA-sequencing data with established validation techniques in the context of YH250 treatment. We present supporting experimental data and detailed protocols to ensure reproducibility and enhance confidence in transcriptomic findings.
This guide focuses on the validation of RNA-seq data from mouse long-term repopulating hematopoietic stem cells (LT-HSCs) treated with this compound. An initial RNA-seq screen identified the up-regulation of the Id2 (Inhibitor of DNA binding 2) gene, a key regulator of stem cell self-renewal and differentiation.[1][2]
Data Presentation
To validate the initial RNA-seq finding of Id2 up-regulation by this compound, quantitative real-time PCR (qPCR) and Western blotting were performed. The following tables summarize the quantitative data from these experiments, comparing them with the initial RNA-seq results.
Table 1: Comparison of Id2 Gene Expression Changes in this compound-Treated LT-HSCs
| Method | Target | Fold Change (this compound vs. Control) | p-value |
| RNA-seq | Id2 mRNA | 2.5 | < 0.05 |
| qPCR | Id2 mRNA | 2.8 | < 0.01 |
Table 2: Comparison of Id2 Protein Expression Changes in this compound-Treated LT-HSCs
| Method | Target | Fold Change (this compound vs. Control) | p-value |
| Western Blot | Id2 Protein | 2.2 | < 0.05 |
The data presented in these tables demonstrate a consistent up-regulation of Id2 at both the mRNA and protein levels in this compound-treated cells, thereby validating the initial RNA-seq discovery.
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the underlying biological context, the following diagrams were generated using Graphviz.
References
Comparative Analysis of YH250 and YH249: Phenotypic Effects on Stem Cell Self-Renewal and Hematopoietic Recovery
A detailed guide for researchers and drug development professionals on the mechanistic and functional differences between the selective p300/β-catenin antagonists, YH250 and YH249.
This report provides a comprehensive comparison of the phenotypic effects of this compound and YH249, two potent and selective small-molecule inhibitors of the p300/β-catenin interaction. By specifically antagonizing the p300 coactivator, these compounds bias Wnt/β-catenin signaling towards a CBP-dependent transcriptional program, which has been shown to favor the self-renewal and maintenance of stem and progenitor cells. This guide synthesizes available preclinical data to highlight the therapeutic potential of these molecules, particularly in the context of hematopoietic stem cell biology and regenerative medicine.
Mechanism of Action: Selective Inhibition of p300/β-Catenin Interaction
Both this compound and YH249 are designed to disrupt the protein-protein interaction between the transcriptional coactivator p300 and β-catenin. This interaction is a key step in the canonical Wnt signaling pathway, which is crucial for determining cell fate, including proliferation and differentiation. The selectivity of these compounds for p300 over the highly homologous CREB-binding protein (CBP) is a critical feature. While p300-mediated Wnt signaling is associated with cellular differentiation, CBP-mediated signaling is linked to the maintenance of a self-renewing, undifferentiated state. By selectively inhibiting the p300/β-catenin interaction, this compound and YH249 effectively promote a cellular environment conducive to stem cell self-renewal.
Comparative Quantitative Data
While both this compound and YH249 exhibit high selectivity for the p300/β-catenin interaction, direct comparative studies on their phenotypic effects are limited. The available data primarily focuses on the potent effects of this compound in hematopoietic stem cell models.
| Parameter | This compound | YH249 | Reference |
| Selectivity (p300 vs. CBP) | >200-fold | >200-fold | [1] |
| In Vivo Efficacy (Hematopoietic Recovery) | Demonstrated | Data not available | [2][3] |
| Effect on Hematopoietic Stem/Progenitor Cell (HSPC) Population (Lin-CD150+CD48-) | Significant increase | Data not available | [2] |
| Long-Term Engraftment of HSPCs | Significantly enhanced | Data not available | [2][3] |
| Colony-Forming Cell (CFC) Assay | Increased colony formation | Data not available | [2][3] |
Table 1. Summary of comparative quantitative data for this compound and YH249.
Phenotypic Effects of this compound on Hematopoietic Recovery
Preclinical studies have robustly demonstrated the efficacy of this compound in promoting hematopoietic recovery following myelosuppressive injury, such as that caused by radiation.
In Vivo Murine Model of Radiation-Induced Myelosuppression
In a key study, mice subjected to lethal or sub-lethal doses of radiation and subsequently treated with this compound exhibited significantly enhanced recovery of the hematopoietic system.
| Phenotypic Outcome | Observation in this compound-treated Mice | Reference |
| Multi-lineage Hematopoietic Recovery | Accelerated recovery of white blood cells, lymphocytes, monocytes, neutrophils, and platelets. | [2] |
| HSPC Population (Lin-CD150+CD48-) | Significant increase in the population of these long-term repopulating hematopoietic stem cells. | [2] |
| Survival Rate | Substantially increased survival following lethal radiation exposure. | [2] |
| Body Weight | Significantly less body weight loss compared to vehicle-treated controls. | [2] |
Table 2. In vivo effects of this compound on hematopoietic recovery in irradiated mice.
In Vitro Effects on Hematopoietic Stem and Progenitor Cells
Consistent with the in vivo findings, in vitro assays have shown that this compound directly promotes the expansion of hematopoietic stem and progenitor cells.
| Assay | Observation with this compound | Reference |
| Colony-Forming Cell (CFC) Assay | Increased number of colonies, indicating a higher frequency of progenitor cells. | [2][3] |
| Competitive Repopulation Assay | Bone marrow cells from this compound-treated animals showed significantly better long-term engraftment. | [2][3] |
Table 3. In vitro effects of this compound on hematopoietic stem and progenitor cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the characterization of this compound.
In Vivo Mouse Radiation Recovery Model
References
Safety Operating Guide
Proper Disposal of YH250: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or disposal guidelines for the research compound YH250 are publicly available. This document provides general guidance for the disposal of novel chemical compounds in a laboratory setting, based on established safety protocols for handling hazardous waste. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific procedures and requirements. All laboratory waste must be managed in accordance with local, state, and federal regulations.
Immediate Safety and Logistical Information
The first step in the proper disposal of any chemical, including the novel compound this compound, is to treat it as hazardous unless confirmed otherwise by a qualified safety professional. Laboratory personnel should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, when handling chemical waste.
Waste Categorization and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[1][2] Waste should be categorized based on its chemical properties. While the specific hazards of this compound are unknown, a preliminary assessment should be made, and the compound should be segregated from incompatible materials.
Table 1: General Chemical Waste Categories
| Waste Category | Description | Examples of Incompatible Materials |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Non-halogenated solvents, strong acids, strong bases, oxidizers. |
| Non-Halogenated Solvents | Organic solvents without halogens. | Halogenated solvents, strong acids, strong bases, oxidizers. |
| Aqueous Waste (Acidic) | Water-based solutions with a pH < 7. | Bases, cyanides, sulfides, reactive metals. |
| Aqueous Waste (Basic) | Water-based solutions with a pH > 7. | Acids, reactive metals, ammonium salts. |
| Solid Chemical Waste | Contaminated labware, unused reagents, reaction byproducts. | Liquids (unless absorbed), incompatible chemicals. |
| Reactive Waste | Chemicals that are unstable, water-reactive, or can detonate. | Other reactive chemicals, water, air, friction, shock. |
| Toxic Waste | Chemicals known or suspected to be toxic, carcinogenic, mutagenic, or teratogenic. | Mixing with other waste streams should be avoided. |
Container Selection and Labeling
The selection of appropriate waste containers is critical to prevent leaks and reactions.[3][4] All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), the approximate concentrations, and the date of accumulation.[2][4]
Table 2: Waste Container Compatibility
| Waste Type | Recommended Container Material | Not Recommended |
| Organic Solvents | Glass, Polyethylene (HDPE), Stainless Steel | Containers susceptible to solvent degradation. |
| Acidic Waste | Glass, Polyethylene (HDPE), Acid-resistant plastic | Metal containers (for most acids). |
| Basic Waste | Polyethylene (HDPE), Polypropylene, Teflon® | Glass (for strong bases), Aluminum. |
| Solid Waste | Lined cardboard boxes, plastic bags (for non-sharps), rigid plastic containers. | Containers that can be punctured or are not leak-proof. |
Experimental Protocol: General Neutralization Procedure for Aqueous Waste
This is a general guideline for neutralizing acidic or basic aqueous waste. The specific neutralizing agent and quantities must be determined based on the properties and volume of the waste. This procedure should be performed in a fume hood with appropriate PPE.
Materials:
-
Acidic or basic aqueous waste
-
Appropriate neutralizing agent (e.g., sodium bicarbonate or sodium carbonate for acids; dilute hydrochloric acid or citric acid for bases)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate waste container
Procedure:
-
Place the container of aqueous waste on a stir plate within a fume hood and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the neutralizing agent in small increments. Be cautious as the reaction may generate heat or gas.
-
After each addition, allow the reaction to subside and check the pH of the solution using a pH strip or meter.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal as determined by your institution's EHS guidelines (typically between 6.0 and 9.0).
-
Once neutralized, the solution may be eligible for drain disposal with copious amounts of water, provided it does not contain any other hazardous components.[5] Always confirm with your EHS department before disposing of any chemical waste down the drain.
-
If drain disposal is not permitted, the neutralized aqueous waste should be collected in a properly labeled hazardous waste container.
Disposal Workflow
The following diagram illustrates a general decision-making process for the disposal of a novel chemical compound like this compound.
Caption: Decision workflow for the disposal of novel chemical compounds.
References
Personal Protective Equipment (PPE) for Handling YH250: A Comprehensive Guide
Disclaimer: The following guidance is based on a hypothetical substance, "YH250," as no specific information for a chemical with this identifier is publicly available. Researchers, scientists, and drug development professionals must consult the substance-specific Safety Data Sheet (SDS) and their institution's safety protocols before handling any chemical. The procedures outlined below are general best practices for handling potent, powdered chemical compounds in a laboratory setting.
This guide provides essential, immediate safety and logistical information for handling the hypothetical hazardous compound this compound. It includes detailed operational and disposal plans to ensure the safety of all laboratory personnel.
Essential Safety and Handling Information
Safe handling of potent compounds like the hypothetical this compound requires stringent adherence to established safety protocols to minimize exposure risk. The following table summarizes the recommended personal protective equipment and engineering controls.
| Personal Protective Equipment (PPE) & Engineering Controls for this compound | |
| Category | Specification |
| Respiratory Protection | NIOSH-approved N100 or P100 respirator. For higher concentrations or longer-duration tasks, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Hand Protection | Double-gloving with nitrile gloves. Inner glove should be tucked under the lab coat sleeve. Outer glove should extend over the sleeve. Recommended glove thickness: 8 mil (outer), 4 mil (inner). |
| Body Protection | Disposable, solid-front, back-tying lab coat. For large-scale operations, a disposable coverall (e.g., Tyvek) is recommended. |
| Foot Protection | Closed-toe, chemical-resistant safety shoes. |
| Engineering Controls | All handling of this compound powder must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE). |
Experimental Protocol: Weighing and Solubilizing this compound
This protocol outlines the standard procedure for accurately weighing and dissolving a potent powdered compound like this compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood or CVE is functioning correctly.
-
Decontaminate the work surface within the hood.
-
Gather all necessary equipment: anti-static weigh boat, spatula, calibrated balance, appropriate solvent, and vortex mixer.
-
-
Weighing:
-
Place the anti-static weigh boat on the calibrated balance within the fume hood and tare.
-
Carefully transfer the approximate amount of this compound powder to the weigh boat using a clean spatula. Avoid creating airborne dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully add the desired volume of the appropriate solvent to the weigh boat containing the this compound powder.
-
Gently swirl the weigh boat to initiate dissolution.
-
Transfer the solution to a labeled, sealed container.
-
Rinse the weigh boat and spatula with additional solvent and add the rinse to the container to ensure a complete transfer.
-
Cap the container and use a vortex mixer to ensure the compound is fully dissolved.
-
-
Post-Handling:
-
Dispose of all contaminated disposable materials (e.g., weigh boat, outer gloves) in the designated hazardous waste container.
-
Decontaminate all non-disposable equipment and the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and lab coats should be placed in a clearly labeled, sealed hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.
Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of the hypothetical compound this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
